Tinlorafenib
Description
Structure
2D Structure
Properties
CAS No. |
2573781-75-4 |
|---|---|
Molecular Formula |
C19H19ClF2N4O3S |
Molecular Weight |
456.9 g/mol |
IUPAC Name |
N-[2-chloro-3-[(3,5-dimethyl-4-oxoquinazolin-6-yl)amino]-4-fluorophenyl]-3-fluoropropane-1-sulfonamide |
InChI |
InChI=1S/C19H19ClF2N4O3S/c1-11-13(6-7-14-16(11)19(27)26(2)10-23-14)24-18-12(22)4-5-15(17(18)20)25-30(28,29)9-3-8-21/h4-7,10,24-25H,3,8-9H2,1-2H3 |
InChI Key |
VVLVISDSGRHLMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1C(=O)N(C=N2)C)NC3=C(C=CC(=C3Cl)NS(=O)(=O)CCCF)F |
Origin of Product |
United States |
Foundational & Exploratory
Tinlorafenib: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tinlorafenib, also known as PF-07284890 or ARRY-461, is a potent and selective small-molecule inhibitor of BRAF kinase, particularly targeting the V600 mutations.[1][2] Developed to address the significant challenge of brain metastases in BRAF-mutant cancers, this compound is characterized by its high brain penetrance.[1][3] This attribute allows it to cross the blood-brain barrier, a critical feature for treating central nervous system (CNS) malignancies.[2][3] The discovery of this compound represents a significant advancement in the field of targeted cancer therapy, offering a potential treatment for both primary and metastatic brain tumors harboring BRAF mutations.
Mechanism of Action: Targeting the MAPK/ERK Pathway
This compound exerts its therapeutic effect by inhibiting the BRAF protein, a key component of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) signaling pathway.[2] In many cancers, particularly melanoma, mutations in the BRAF gene, most commonly the V600E mutation, lead to constitutive activation of this pathway, promoting uncontrolled cell proliferation and survival.[3]
This compound selectively binds to and inhibits the activity of mutated BRAF, thereby blocking downstream signaling to MEK and ERK.[2][4] This inhibition of ERK phosphorylation ultimately leads to a decrease in tumor cell proliferation.[4]
Synthesis Pathway
The synthesis of this compound involves a multi-step process culminating in the coupling of two key intermediates: a quinazolinone derivative and a sulfonamide moiety. The general synthetic strategy is outlined below.
Quantitative Data
The following table summarizes the in vitro potency of this compound against various kinases and cell lines.
| Target/Cell Line | IC50 (nM) | Reference |
| BRAF (wild-type) | 5.8 | [4] |
| CRAF | 4.1 | [4] |
| BRAF V600E | 4.25 | [4][5] |
| BRAF V600K | 2.7 | [4][5] |
| BRAF V600E/K mutant melanoma cells | 18-38 | [4] |
Experimental Protocols
BRAF Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound against BRAF kinase.
Materials:
-
Recombinant human BRAF (V600E) enzyme
-
MEK1 (inactive) as substrate
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
This compound (or other test compounds) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the BRAF V600E enzyme to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of MEK1 substrate and ATP.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound on the viability of BRAF-mutant cancer cells.
Materials:
-
BRAF V600E mutant melanoma cell line (e.g., A375)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed the A375 cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the complete cell culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the IC50 value.
Conclusion
This compound is a promising, brain-penetrant BRAF inhibitor with potent activity against BRAF V600 mutations. Its ability to cross the blood-brain barrier addresses a critical unmet need in the treatment of patients with BRAF-mutant brain tumors and metastases. The detailed understanding of its mechanism of action, synthesis, and biological activity provides a solid foundation for its further clinical development and potential application in oncology. The experimental protocols provided herein offer a framework for researchers to further investigate the properties of this compound and similar targeted therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Scaffold hopping and optimisation of 3’,4’-dihydroxyphenyl- containing thienopyrimidinones: synthesis of quinazolinone derivatives as novel allosteric inhibitors of HIV-1 reverse transcriptase-associated ribonuclease H - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP0211578A2 - N-fluoro-N-perfluoromethyl sulfonamides - Google Patents [patents.google.com]
- 4. US9840468B1 - Methods for the preparation of 6-aminoisoquinoline - Google Patents [patents.google.com]
- 5. 6-amino-3,5-dimethylquinazolin-4(3H)-one [m.chemicalbook.com]
Tinlorafenib: A Technical Guide to a Novel BRAF Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tinlorafenib, also known as PF-07284890 and ARRY-461, is a potent, orally active, and central nervous system (CNS) penetrant inhibitor of BRAF kinase.[1][2] It has demonstrated significant activity against BRAF V600 mutations, which are prevalent in various malignancies, including melanoma and central nervous system tumors. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and relevant experimental methodologies for this compound.
Chemical Structure and Identifiers
This compound is a synthetic organic small molecule.[3] Its chemical identity is well-defined by standard nomenclature and registry numbers.
| Identifier | Value |
| IUPAC Name | N-[2-chloro-3-[(3,5-dimethyl-4-oxoquinazolin-6-yl)amino]-4-fluorophenyl]-3-fluoropropane-1-sulfonamide[4] |
| CAS Number | 2573781-75-4[1][3][5][6] |
| Molecular Formula | C₁₉H₁₉ClF₂N₄O₃S[4][5] |
| SMILES | CC1=C(C=CC2=C1C(=O)N(C=N2)C)NC3=C(C=CC(=C3Cl)NS(=O)(=O)CCCF)F[4][5] |
| InChIKey | VVLVISDSGRHLMB-UHFFFAOYSA-N[3] |
Physicochemical and Pharmacological Properties
This compound possesses drug-like properties that make it a promising clinical candidate. Its ability to cross the blood-brain barrier is a key feature for treating brain malignancies.
Table 2.1: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 456.89 g/mol [5] | MedChemExpress, PubChem |
| Calculated XlogP | 3.2 | PubChem |
| Solubility | DMSO: 125 mg/mL (273.59 mM)[3] | MedChemExpress |
| Appearance | White to off-white solid[5] | MedChemExpress |
Table 2.2: Pharmacological Properties
| Property | Value | Source |
| Mechanism of Action | Inhibitor of BRAF and CRAF kinases[5] | MedChemExpress |
| Target(s) | BRAF, CRAF, ERK[3] | MedChemExpress |
| Key Feature | CNS Penetrant (Crosses the blood-brain barrier)[1][5][6] | MedKoo Biosciences, MedChemExpress, DC Chemicals |
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by targeting the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) signaling pathway. Specifically, it inhibits BRAF, a serine/threonine-protein kinase that, when mutated, leads to constitutive activation of the pathway and uncontrolled cell proliferation. By inhibiting both wild-type and mutated forms of BRAF, this compound effectively blocks downstream signaling to MEK and ERK, ultimately leading to decreased cell proliferation and tumor growth.[4][5]
Biological Activity
Table 4.1: In Vitro Activity
| Assay | Target/Cell Line | IC₅₀ | Source |
| Kinase Inhibition | BRAF | 5.8 nM | MedChemExpress |
| Kinase Inhibition | CRAF | 4.1 nM | MedChemExpress |
| Kinase Inhibition | BRAF V600E | 4.25 nM[5][6] | MedChemExpress, DC Chemicals |
| Kinase Inhibition | BRAF V600K | 2.7 nM[5][6] | MedChemExpress, DC Chemicals |
| Cell Proliferation | BRAF V600E/K mutant melanoma cells | 18-38 nM[5] | MedChemExpress |
Table 4.2: In Vivo Activity
| Animal Model | Dosing | Result | Source |
| Mouse A375 xenograft model | 10-30 mg/kg, twice a day[3] | Induced tumor regression[3] | MedChemExpress |
Experimental Protocols
The following sections outline general methodologies relevant to the study of this compound.
BRAF Kinase Inhibition Assay
This protocol describes a general method for determining the in vitro potency of a compound against BRAF kinase.
Materials:
-
BRAF (wild-type or mutant) enzyme
-
5x Kinase Buffer
-
ATP
-
BRAF substrate
-
Kinase-Glo® MAX reagent
-
This compound
-
DMSO
-
96-well white plates
Procedure:
-
Prepare a master mix containing 5x Kinase Buffer, ATP, and BRAF substrate.
-
Add the master mix to all wells of a 96-well plate.
-
Add diluted this compound or vehicle control (DMSO) to the appropriate wells.
-
Initiate the reaction by adding diluted BRAF enzyme to the wells.
-
Incubate the plate at 30°C for 45 minutes.
-
Add Kinase-Glo® MAX reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate at room temperature for 10 minutes.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Proliferation Assay
This protocol outlines a general method for assessing the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
BRAF-mutant cancer cell line (e.g., A375)
-
Cell culture medium and supplements
-
This compound
-
DMSO
-
96-well clear plates
-
Cell proliferation reagent (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add a cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate as required by the chosen reagent.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percent inhibition of cell proliferation for each concentration and determine the IC₅₀ value.
In Vivo Xenograft Study
This protocol provides a general framework for evaluating the antitumor efficacy of this compound in a mouse xenograft model.
Animals:
-
Immunocompromised mice (e.g., nude or SCID)
Procedure:
-
Subcutaneously inject a suspension of BRAF-mutant cancer cells into the flank of each mouse.
-
Monitor tumor growth until tumors reach a specified volume (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Prepare the dosing solution of this compound in an appropriate vehicle.
-
Administer this compound or vehicle to the mice orally at the specified dose and schedule.
-
Measure tumor dimensions and body weight regularly (e.g., twice a week).
-
Continue the study for a predetermined duration or until the tumors in the control group reach the endpoint.
-
At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., pharmacodynamic biomarker analysis).
Analytical Methods
The quantification of this compound in biological matrices is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity. A general approach would involve protein precipitation from plasma samples followed by chromatographic separation on a C18 column and detection by mass spectrometry in multiple reaction monitoring (MRM) mode.
Summary and Future Directions
This compound is a promising BRAF inhibitor with potent activity against clinically relevant mutations and the significant advantage of CNS penetration. The data summarized in this guide highlight its potential for the treatment of BRAF-mutant cancers, including those with brain metastases. Further clinical investigation is ongoing to fully elucidate its safety and efficacy profile in various patient populations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C19H19ClF2N4O3S | CID 155434855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound|2573781-75-4|COA [dcchemicals.com]
Tinlorafenib: A Technical Guide to a Selective, Brain-Penetrant BRAF Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tinlorafenib (PF-07284890) is a potent, orally active, and highly selective small-molecule inhibitor of BRAF kinase, particularly targeting V600 mutations.[1][2] A key characteristic of this compound is its ability to penetrate the central nervous system (CNS), offering a potential therapeutic advantage for BRAF-mutant brain tumors and brain metastases.[3][4] This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical efficacy data, detailed experimental protocols for its evaluation, and an exploration of the relevant signaling pathways.
Mechanism of Action: Targeting the MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, also known as the RAS-RAF-MEK-ERK pathway, is a critical regulator of fundamental cellular processes, including proliferation, differentiation, and survival.[2][5] The BRAF protein is a serine/threonine protein kinase that acts as a key component of this cascade.[2]
In a significant percentage of cancers, particularly melanoma, mutations in the BRAF gene, most commonly the V600E and V600K substitutions, lead to constitutive activation of the BRAF kinase.[4][6] This results in persistent downstream signaling through MEK and ERK, driving uncontrolled cell proliferation and tumor growth.[2][5]
This compound is designed to selectively bind to and inhibit the kinase activity of these mutated BRAF proteins.[2] By blocking BRAF, this compound prevents the phosphorylation and activation of MEK, which in turn prevents the phosphorylation and activation of ERK.[3][7] This interruption of the signaling cascade leads to the inhibition of tumor cell proliferation and induction of apoptosis.[5]
Paradoxical Activation
A known class effect of first-generation BRAF inhibitors is the "paradoxical activation" of the MAPK pathway in BRAF wild-type cells that harbor RAS mutations.[8][9] This occurs because inhibitor binding to one BRAF protomer in a RAF dimer can allosterically activate the other, leading to increased ERK signaling.[8] While specific data on this compound's paradoxical activation potential is emerging, next-generation inhibitors are often designed to minimize this effect.[10][11]
Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical evaluations of this compound.
| Target Kinase | IC₅₀ (nM) | Reference(s) |
| BRAF | 5.8 | [3] |
| CRAF | 4.1 | [3] |
| BRAFV600E | 4.25 | [3][7][12] |
| BRAFV600K | 2.7 | [3][7][12] |
| Cell Line Type | IC₅₀ (nM) | Reference(s) |
| BRAFV600E/K Mutant Melanoma | 18 - 38 | [3][7] |
| Model | Dosage | Outcome | Reference(s) |
| A375 (BRAFV600E) Mouse Xenograft | 10 - 30 mg/kg, twice daily | Induced tumor regression | [3][7] |
| Subcutaneous & Intracranial A375 Xenografts | Not specified | Drove tumor regressions | [13] |
Experimental Protocols
This section details standardized protocols for the preclinical assessment of this compound.
BRAF Kinase Assay (Luminescence-Based)
This protocol measures the direct inhibitory effect of this compound on BRAF V600E kinase activity by quantifying the amount of ATP consumed during the phosphorylation of a substrate.
Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35, pH 7.5). Reconstitute recombinant human BRAF V600E enzyme, MEK1 (inactive substrate), and ATP in the reaction buffer.
-
Compound Dilution: Perform a serial dilution of this compound in DMSO, followed by a further dilution in the reaction buffer to achieve the desired final concentrations.
-
Kinase Reaction: In a 96-well plate, add the BRAF V600E enzyme, the MEK1 substrate, and the diluted this compound (or vehicle control).
-
Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes) with gentle shaking.[14]
-
Detection: Stop the reaction and measure the remaining ATP by adding a luciferase/luciferin-based reagent (e.g., Kinase-Glo® Max).[14] This reagent lyses the cells and produces a luminescent signal proportional to the ATP concentration.
-
Data Analysis: Measure luminescence using a microplate reader. The inhibitory activity of this compound is determined by the reduction in ATP consumption (higher luminescence) compared to the vehicle control. Calculate IC₅₀ values using non-linear regression analysis.
Cell Proliferation Assay (ATP-Based)
This assay determines the effect of this compound on the proliferation and viability of BRAF-mutant cancer cells by measuring cellular ATP levels.
Methodology:
-
Cell Seeding: Plate BRAF V600E/K mutant cells (e.g., A375 melanoma cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (and a vehicle control) and incubate for a period that allows for cell division (e.g., 72 hours).[15]
-
Lysis and Signal Generation: Equilibrate the plate to room temperature. Add a cell viability reagent (e.g., CellTiter-Glo®) which lyses the cells and provides the substrate (luciferin) and enzyme (luciferase) for a reaction that generates a luminescent signal proportional to the amount of ATP present.[15][16]
-
Data Acquisition: After a short incubation to stabilize the signal, measure luminescence with a plate reader.
-
Data Analysis: Normalize the data to the vehicle control wells. Plot the cell viability against the log of this compound concentration and fit a dose-response curve to calculate the IC₅₀ value.
In Vivo Tumor Xenograft Model
This protocol assesses the anti-tumor efficacy of this compound in a living animal model.
Methodology:
-
Animal Acclimation: Acclimate immunodeficient mice (e.g., athymic nude mice) to the facility for at least one week. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[17]
-
Tumor Implantation: Subcutaneously inject a suspension of BRAF V600E mutant cancer cells (e.g., A375) into the flank of each mouse.[17]
-
Tumor Growth and Randomization: Monitor tumor growth regularly using calipers. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Prepare this compound in a suitable vehicle. Administer the drug to the treatment group orally (e.g., by gavage) at the specified dose and schedule (e.g., 10-30 mg/kg, twice daily).[3][7] The control group receives the vehicle only.
-
Monitoring: Monitor tumor volumes, animal body weight, and overall health 2-3 times per week.[17]
-
Endpoint and Analysis: Continue the study until tumors in the control group reach a predetermined endpoint size. Efficacy is evaluated by comparing the tumor growth inhibition (TGI) in the treated group versus the control group.[17]
Mechanisms of Resistance
Acquired resistance is a significant challenge for targeted therapies, including BRAF inhibitors.[18][19] While specific resistance mechanisms to this compound are still under investigation, common mechanisms observed with other BRAF inhibitors include:
-
MAPK Pathway Reactivation: This can occur through secondary mutations in NRAS or MEK1/2, amplification of the BRAF V600E gene, or expression of BRAF splice variants that promote dimerization.[20][21][22]
-
Activation of Bypass Pathways: Tumor cells can activate alternative signaling pathways to circumvent the BRAF blockade, most notably the PI3K/AKT/mTOR pathway.[18][19]
-
Upregulation of Receptor Tyrosine Kinases (RTKs): Increased expression and activation of RTKs like EGFR or MET can provide an alternative route to activate the MAPK or PI3K pathways.[18][20]
Conclusion
This compound is a potent and selective second-generation BRAF inhibitor with the crucial feature of being highly brain-penetrant.[1][4] Preclinical data demonstrate its strong inhibitory activity against BRAF V600 mutations, leading to effective suppression of proliferation in cancer cell lines and tumor regression in in vivo models.[3][7] Its ability to cross the blood-brain barrier addresses a significant unmet need in the treatment of BRAF-mutant CNS malignancies and brain metastases from other cancers like melanoma.[4] Further clinical investigation is underway to fully characterize its safety and efficacy profile in patients.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C19H19ClF2N4O3S | CID 155434855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound [chemenu.com]
- 5. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Paradoxical activation of T cells via augmented ERK signaling mediated by a RAF inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Paradox breaker BRAF inhibitors have comparable potency and MAPK pathway reactivation to encorafenib in BRAF mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Paradox breaker BRAF inhibitors have comparable potency and MAPK pathway reactivation to encorafenib in BRAF mutant colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound|2573781-75-4|COA [dcchemicals.com]
- 13. This compound (PF-07284890) / Pfizer [delta.larvol.com]
- 14. 2.6. BRAF Kinase Assay [bio-protocol.org]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Cell Proliferation Assay | Kyinno Bio [kyinno.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. BRAF Inhibitor Resistance in Melanoma: Mechanisms and Alternative Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]
- 21. Mechanisms of acquired resistance to BRAF V600E inhibition in colon cancers converge on RAF dimerization and are sensitive to its inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mechanisms of Acquired BRAF Inhibitor Resistance in Melanoma: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Tinlorafenib: A Technical Guide on Brain Penetrance and CNS Tumor Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tinlorafenib (PF-07284890; formerly ARRY-461) is a potent, orally bioavailable, small-molecule inhibitor of RAF kinases, specifically targeting BRAF and CRAF. Developed to address the significant clinical challenge of brain metastases in BRAF-mutant cancers, this compound was designed for high penetrance across the blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the available preclinical and clinical data on this compound's brain penetrance and its activity against central nervous system (CNS) tumors.
Core Mechanism of Action
This compound is an inhibitor of the BRAF protein, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. Mutations in the BRAF gene, particularly the V600E and V600K substitutions, lead to constitutive activation of the MAPK pathway, promoting uncontrolled cell proliferation and survival. By binding to and inhibiting the activity of mutant BRAF, this compound blocks downstream signaling, including the phosphorylation of ERK, thereby suppressing tumor growth.
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) | Cell Line/Assay Type |
| BRAF (Wild-Type) | 5.8 | Biochemical Assay |
| CRAF (Wild-Type) | 4.1 | Biochemical Assay |
| BRAF V600E | 4.25 | Biochemical Assay |
| BRAF V600K | 2.7 | Biochemical Assay |
| BRAF V600E/K Mutant Melanoma Cell Proliferation | 18-38 | Cell-Based Assay |
Data sourced from MedchemExpress.
Table 2: Preclinical Brain Penetrance of this compound
| Species | Parameter | Value |
| Mouse | Unbound Brain-to-Plasma Ratio (Kp,uu) | ~1.0 |
| Rat | Unbound Brain-to-Plasma Ratio (Kp,uu) | ~1.0 |
Data indicates that the unbound concentration of this compound in the brain is approximately equal to its unbound concentration in the plasma, signifying excellent brain penetrance.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Biochemical)
A standard biochemical assay would be utilized to determine the half-maximal inhibitory concentration (IC50) of this compound against purified BRAF and CRAF kinase domains. This typically involves the following steps:
-
Reagents : Recombinant human BRAF (wild-type, V600E, V600K mutants) and CRAF kinases, MEK1 (a direct substrate of BRAF/CRAF), ATP, and a detection antibody specific for phosphorylated MEK1 (p-MEK1).
-
Procedure :
-
Kinase reactions are set up in a multi-well plate format.
-
Each well contains the respective kinase, MEK1 substrate, and ATP in a reaction buffer.
-
This compound is added in a series of dilutions to determine its inhibitory effect.
-
The reaction is incubated at 30°C for a specified period (e.g., 60 minutes).
-
The reaction is stopped, and the amount of p-MEK1 is quantified using an immunoassay method such as ELISA or a fluorescence-based detection system.
-
-
Data Analysis : The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay
The impact of this compound on the proliferation of BRAF V600E/K mutant melanoma cell lines (e.g., A375) is assessed using a cell viability assay:
-
Cell Culture : A375 cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment : The cells are treated with a range of concentrations of this compound for a period of 72 hours.
-
Viability Assessment : Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay, which quantifies the number of viable cells.
-
Data Analysis : The IC50 for cell proliferation is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
In Vivo Brain Penetrance Assessment
The unbound brain-to-plasma concentration ratio (Kp,uu) is a key metric for quantifying brain penetrance. The determination of Kp,uu for this compound in rodents likely involved the following:
-
Animal Dosing : Mice or rats are administered a single oral or intravenous dose of this compound.
-
Sample Collection : At various time points post-dosing, blood and brain tissue samples are collected.
-
Drug Concentration Measurement : The total concentration of this compound in plasma and brain homogenate is measured using liquid chromatography-mass spectrometry (LC-MS/MS).
-
Unbound Fraction Determination : The unbound fraction of this compound in plasma (fu,p) and brain tissue (fu,brain) is determined using equilibrium dialysis.
-
Kp,uu Calculation : The Kp,uu is calculated using the following equation: Kp,uu = (AUCbrain,unbound) / (AUCplasma,unbound) where AUC is the area under the concentration-time curve. A Kp,uu value approaching 1.0 indicates that the drug freely crosses the BBB and is not subject to significant efflux.
Intracranial Xenograft Model for CNS Tumor Activity
To evaluate the in vivo efficacy of this compound against CNS tumors, an orthotopic xenograft model is utilized:
-
Cell Implantation : BRAF V600E mutant human melanoma cells (e.g., A375) are stereotactically implanted into the brains of immunocompromised mice (e.g., nude mice).
-
Tumor Growth Monitoring : Tumor growth is monitored non-invasively using bioluminescence imaging (if cells are luciferase-tagged) or magnetic resonance imaging (MRI).
-
Treatment Administration : Once tumors are established, mice are treated with this compound (e.g., 10-30 mg/kg, twice daily by oral gavage) or a vehicle control.
-
Efficacy Evaluation : The primary endpoint is typically tumor growth inhibition or regression, which is assessed by monitoring tumor volume over time. Secondary endpoints can include survival analysis and pharmacodynamic assessment of target inhibition (e.g., p-ERK levels in tumor tissue). In preclinical studies, this compound demonstrated the ability to induce tumor regression in such models.
Visualizations
Caption: MAPK Signaling Pathway and this compound Inhibition.
Caption: Workflow for Determining Brain Penetrance (Kp,uu).
Caption: Intracranial Xenograft Model Workflow.
Clinical Development and Future Directions
This compound progressed to a Phase 1a/b clinical trial (NCT04543188) to evaluate its safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with BRAF V600-mutant solid tumors, both with and without brain involvement. The recommended dose for further study was determined to be 300 mg twice daily. The trial included cohorts of patients with melanoma and brain metastases. However, Pfizer made an internal business decision to discontinue the further development of this compound, a decision not based on major safety concerns.
Despite the discontinuation of its clinical development, the preclinical data for this compound provide a strong proof-of-concept for the feasibility of designing highly brain-penetrant BRAF inhibitors. The favorable Kp,uu of approximately 1.0 in preclinical species is a benchmark for future drug discovery efforts in this space. The demonstration of tumor regression in intracranial models underscores the potential therapeutic benefit of achieving adequate drug exposure in the CNS. The methodologies and findings from the this compound program remain a valuable resource for the continued development of novel therapies for patients with brain tumors and brain metastases.
A Technical Guide to Tinlorafenib's Role in MAPK Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of Tinlorafenib (PF-07284890), a potent and selective kinase inhibitor, and its specific role in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Mutations that lead to the constitutive activation of this pathway are a hallmark of numerous cancers, making it a critical target for therapeutic intervention.
The MAPK Signaling Pathway: A Key Regulator of Cellular Processes
The MAPK pathway is a crucial signaling cascade that translates extracellular signals into intracellular responses, governing fundamental cellular processes such as proliferation, differentiation, survival, and apoptosis.[1] The canonical pathway involves a series of protein kinases: RAS, RAF, MEK (MAPK/ERK Kinase), and ERK (Extracellular signal-Regulated Kinase).[2][3]
Mutations in the BRAF gene, a member of the RAF kinase family, are found in approximately 40-50% of melanomas and a significant percentage of other cancers.[4] The most common mutation, V600E, results in a constitutively active BRAF protein that drives RAS-independent activation of the downstream pathway, leading to uncontrolled cell proliferation and tumor growth.[5][6][7][8]
This compound: Mechanism of Action
This compound is an orally active, small-molecule inhibitor that selectively targets BRAF and CRAF kinases.[9][10] Its primary mechanism of action involves binding to and inhibiting the activity of the BRAF protein, with high potency against the common V600E and V600K mutated forms.[9][10][11] By blocking BRAF, this compound prevents the subsequent phosphorylation and activation of MEK and ERK, thereby effectively shutting down the aberrant signaling cascade that drives tumor cell proliferation.[9][10] A key characteristic of this compound is its ability to penetrate the blood-brain barrier, making it a promising candidate for treating BRAF-mutant cancers involving the central nervous system (CNS).[5][11]
A significant challenge with first-generation RAF inhibitors is the phenomenon of "paradoxical activation." In cells with wild-type BRAF but upstream activating mutations (e.g., in RAS), these inhibitors can paradoxically promote RAF dimerization and activate the MAPK pathway, potentially leading to secondary malignancies.[12][13][14] Next-generation inhibitors, often termed "paradox breakers," are designed to suppress mutant BRAF signaling without causing this paradoxical activation.[12][15]
Quantitative Data and In Vitro Potency
The efficacy of this compound has been quantified through various preclinical assays. The half-maximal inhibitory concentration (IC50) is a key metric for inhibitor potency.
| Target | IC50 Value (nM) |
| BRAF | 5.8 |
| CRAF | 4.1 |
| BRAFV600E | 4.25 |
| BRAFV600K | 2.7 |
Data sourced from MedchemExpress.[9][10]
Furthermore, in cell-based assays, this compound effectively inhibits the proliferation of BRAF V600E/K mutant melanoma cells with IC50 values in the range of 18-38 nM and demonstrates suppression of ERK phosphorylation.[9][10]
Experimental Protocols
The characterization of kinase inhibitors like this compound relies on a suite of standardized biochemical and cell-based assays.
This assay quantifies the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.[16]
Principle: The assay measures the phosphorylation of a substrate by the target kinase. An anti-phospho-substrate antibody labeled with a fluorescent donor and a tag on the substrate recognized by a fluorescent acceptor are used. When the substrate is phosphorylated, the donor and acceptor are brought into proximity, generating a FRET signal. An inhibitor will prevent phosphorylation, leading to a decrease in the signal.
Protocol Outline:
-
Reagent Preparation: Prepare assay buffer, recombinant kinase (e.g., BRAF V600E), biotinylated substrate peptide, ATP, and the inhibitor (this compound) at various concentrations.
-
Plate Setup: Add a fixed concentration of the kinase and substrate to the wells of a microplate.
-
Inhibitor Addition: Add serial dilutions of this compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Reaction Initiation: Add ATP to start the kinase reaction. Incubate for a specified time (e.g., 60 minutes) at room temperature.
-
Detection: Stop the reaction and add detection reagents (e.g., streptavidin-cryptate and an antibody-fluorophore conjugate).[17]
-
Data Acquisition: Read the plate on an HTRF-compatible reader.
-
Analysis: Plot the signal against the inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.
These colorimetric assays measure the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[18][19]
Principle: Viable cells contain mitochondrial dehydrogenases that can reduce a tetrazolium salt (like MTT or WST-8 in CCK-8 kits) to a colored formazan product.[20][21] The amount of formazan produced is directly proportional to the number of living cells.
Protocol Outline:
-
Cell Seeding: Plate cancer cells (e.g., A375 BRAF V600E mutant melanoma cells) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[18][22]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 72 hours).[22]
-
Reagent Addition: Add the MTT or CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.[18][21]
-
Solubilization (MTT only): If using MTT, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the purple formazan crystals.[21]
-
Absorbance Reading: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for CCK-8).[18][21]
-
Analysis: Normalize the data to untreated controls to determine the percentage of cell viability and calculate the IC50 for cell proliferation.
This technique is used to detect specific proteins in a sample and is crucial for confirming that an inhibitor is hitting its intended target within the cell. For this compound, this involves assessing the phosphorylation status of ERK.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target proteins (e.g., total ERK and phosphorylated ERK).
Protocol Outline:
-
Cell Treatment and Lysis: Treat cultured cells with this compound at various concentrations and for different time points. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a method like the BCA assay.
-
Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate them by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-phospho-ERK). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.
-
Imaging: Capture the signal using a digital imager. The band intensity corresponds to the amount of target protein. Re-probe the blot with an antibody for total ERK and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Clinical Significance and Future Outlook
This compound has progressed to Phase I clinical trials for patients with BRAF V600 mutant solid tumors, including those with brain involvement (NCT04543188).[24][25] Its high brain penetrance is a significant advantage over some existing BRAF inhibitors, addressing a critical unmet need for patients with brain metastases.[5]
However, as with other targeted therapies, acquired resistance is a major challenge.[26] Resistance to BRAF inhibitors often arises from the reactivation of the MAPK pathway through various mechanisms or the activation of bypass signaling pathways.[27][28][29] Future research will likely focus on combination strategies to overcome or delay resistance and on identifying biomarkers to select patients most likely to benefit from this compound therapy.
References
- 1. Molecular Targeting of the BRAF Proto-Oncogene/Mitogen-Activated Protein Kinase (MAPK) Pathway across Cancers | MDPI [mdpi.com]
- 2. Targeting the RAS/RAF/MAPK pathway for cancer therapy: from mechanism to clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Developments in the space of new MAPK pathway inhibitors for BRAF-mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [chemenu.com]
- 6. The MAPK (ERK) Pathway: Investigational Combinations for the Treatment Of BRAF-Mutated Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Precision oncology for BRAF-mutant cancers with BRAF and MEK inhibitors: from melanoma to tissue-agnostic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. This compound | C19H19ClF2N4O3S | CID 155434855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. RAF inhibitors that evade paradoxical MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of Next Generation RAF Inhibitors that Dissociate Paradoxical Activation from Inhibition of the MAPK Pathway | Stanford Synchrotron Radiation Lightsource [www-ssrl.slac.stanford.edu]
- 14. Paradoxical oncogenesis and the long term consequences of BRAF inhibition in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 17. resources.revvity.com [resources.revvity.com]
- 18. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 19. Cell viability assay selection guide | Abcam [abcam.com]
- 20. jrmds.in [jrmds.in]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. ijbs.com [ijbs.com]
- 23. researchgate.net [researchgate.net]
- 24. This compound - Pfizer - AdisInsight [adisinsight.springer.com]
- 25. This compound (PF-07284890) / Pfizer [delta.larvol.com]
- 26. Combination Therapies to Inhibit the RAF/MEK/ERK Pathway in Melanoma: We are not Done Yet - PMC [pmc.ncbi.nlm.nih.gov]
- 27. BRAF Inhibitor Resistance in Melanoma: Mechanisms and Alternative Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]
- 29. Mechanisms of Acquired BRAF Inhibitor Resistance in Melanoma: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Tinlorafenib: A Technical Guide to Target Profile and Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tinlorafenib (formerly PF-07284890) is an orally active, potent, and selective small-molecule inhibitor of BRAF kinase, particularly targeting V600 mutations.[1][2][3] Developed to address the challenges of resistance and central nervous system (CNS) penetration seen with earlier generation BRAF inhibitors, this compound has demonstrated significant preclinical activity and has been evaluated in clinical trials.[1][2][4] This technical guide provides an in-depth overview of this compound's target profile, kinase selectivity, and the experimental methodologies used for its characterization.
Target Profile and Mechanism of Action
This compound is a potent inhibitor of the BRAF serine/threonine kinase, a key component of the MAPK/ERK signaling pathway.[1] The drug selectively targets activating mutations in the BRAF gene, most notably the V600E and V600K substitutions, which are prevalent in various cancers, including melanoma.[3][5] By binding to and inhibiting the activity of these mutant BRAF proteins, this compound effectively blocks the downstream signaling cascade, leading to the inhibition of ERK phosphorylation and subsequent suppression of tumor cell proliferation.[3][6]
A key characteristic of this compound is its ability to cross the blood-brain barrier, making it a promising agent for the treatment of BRAF-mutant brain metastases.[2][3][4]
Signaling Pathway
The BRAF/MEK/ERK pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. In cancers with BRAF V600 mutations, this pathway is constitutively activated, driving uncontrolled cell division. This compound's mechanism of action is centered on the inhibition of the mutant BRAF kinase at the apex of this cascade.
Quantitative Data
The potency of this compound has been quantified through various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key metric.
Table 1: Biochemical Potency of this compound
| Target | IC50 (nM) |
| BRAF (Wild-Type) | 5.8 |
| BRAF V600E | 4.25 |
| BRAF V600K | 2.7 |
| CRAF | 4.1 |
| Data sourced from MedchemExpress.[3][6] |
Table 2: Cellular Activity of this compound
| Cell Line (BRAF Mutation) | Assay Type | IC50 (nM) |
| Melanoma (V600E/K) | Cell Proliferation | 18-38 |
| Data sourced from MedchemExpress.[3][6] |
Kinase Selectivity
Based on the available data, this compound exhibits high potency against its intended targets. Further investigation into its interactions with other kinases would be beneficial for a complete understanding of its selectivity and potential off-target effects.
Experimental Protocols
The following sections detail the general methodologies for key experiments used to characterize BRAF inhibitors like this compound.
Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) method used to measure the binding of an inhibitor to a kinase.
Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive ligand (tracer) from the kinase by a test compound. A europium-labeled anti-tag antibody binds to the kinase, and when the tracer is also bound, FRET occurs. An inhibitor competes with the tracer, leading to a decrease in the FRET signal.
Materials:
-
Recombinant BRAF kinase (e.g., BRAF V600E)
-
LanthaScreen™ Eu-anti-GST Antibody
-
Kinase Tracer
-
Test compound (this compound)
-
Assay Buffer
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO.
-
Kinase/Antibody Mixture: Prepare a solution containing the BRAF kinase and the Eu-labeled antibody in the assay buffer.
-
Assay Plate Preparation: Add the diluted this compound and the kinase/antibody mixture to the wells of a microplate.
-
Tracer Addition: Add the kinase tracer to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (europium) and acceptor (tracer) wavelengths.
-
Data Analysis: Calculate the emission ratio and plot it against the inhibitor concentration to determine the IC50 value.
Cellular Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay quantifies cell viability by measuring the amount of ATP, which is an indicator of metabolically active cells.
Principle: The assay reagent lyses the cells and contains luciferase and luciferin. In the presence of ATP from viable cells, luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a luminescent signal that is proportional to the number of viable cells.
Materials:
-
BRAF-mutant melanoma cell line (e.g., A375)
-
Cell culture medium and supplements
-
Test compound (this compound)
-
CellTiter-Glo® Reagent
-
Opaque-walled multiwell plates
Procedure:
-
Cell Seeding: Seed the A375 cells into a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 72 hours).
-
Reagent Addition: Equilibrate the plate to room temperature and add the CellTiter-Glo® Reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker to induce cell lysis and then incubate at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to untreated controls and plot the percentage of viable cells against the inhibitor concentration to determine the IC50 value.
Western Blotting for ERK Phosphorylation
This technique is used to detect the levels of phosphorylated ERK (p-ERK) relative to total ERK, providing a measure of pathway inhibition.
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-ERK and total ERK.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an HRP substrate that produces a chemiluminescent signal and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities for p-ERK and total ERK to determine the extent of phosphorylation inhibition.
Conclusion
This compound is a potent and selective inhibitor of BRAF V600 mutations with the significant advantage of being brain-penetrant. Its mechanism of action through the inhibition of the MAPK/ERK signaling pathway has been well-characterized, and its biochemical and cellular potencies have been established through various in vitro assays. While a comprehensive public kinome scan would provide a more complete picture of its selectivity, the available data strongly support its profile as a targeted therapeutic agent for BRAF-mutant cancers, including those with CNS involvement. The experimental protocols outlined in this guide provide a foundation for the continued investigation and characterization of this compound and other novel kinase inhibitors.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 3. 4.9. Cell Glo Viability Assay CellTiter-Glo® Assay [bio-protocol.org]
- 4. LanthaScreen Eu Kinase Binding Assay Validation & Reagent Selection Table | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. OUH - Protocols [ous-research.no]
- 6. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
Early-Stage Research on Tinlorafenib Efficacy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tinlorafenib (formerly PF-07284890/ARRY-461) is an orally active, potent, and selective small-molecule inhibitor of the BRAF kinase.[1][2] It has demonstrated significant brain penetrance, a critical attribute for treating malignancies with central nervous system (CNS) involvement.[1][3] This technical guide provides an in-depth overview of the early-stage research on this compound's efficacy, compiling available preclinical data and outlining key experimental methodologies. The information presented is intended to support researchers, scientists, and drug development professionals in understanding the foundational science behind this compound.
Mechanism of Action
This compound targets the RAS/RAF/MEK/ERK signaling pathway (also known as the MAPK pathway), a critical cascade that regulates cell proliferation, differentiation, and survival.[2] Mutations in the BRAF gene, particularly the V600E and V600K substitutions, lead to constitutive activation of the BRAF protein, driving uncontrolled cell growth in various cancers, most notably melanoma.[2] this compound is designed to specifically inhibit these mutated BRAF proteins, thereby suppressing downstream signaling and inhibiting tumor cell proliferation.[2][4]
Preclinical Efficacy
In Vitro Activity
This compound has demonstrated potent inhibitory activity against BRAF V600E and V600K mutations, as well as CRAF, in biochemical assays.[2] This translates to effective inhibition of ERK phosphorylation and proliferation of BRAF V600E/K mutant melanoma cell lines.[2][4]
| Target | IC50 (nM) |
| BRAFV600E | 4.25 |
| BRAFV600K | 2.7 |
| CRAF | 4.1 |
| Cell Line | IC50 (nM) |
| BRAF V600E/K Mutant Melanoma Cells | 18-38 |
Table 1: In Vitro Inhibitory Activity of this compound.[2][4]
In Vivo Efficacy
Preclinical studies using a mouse xenograft model with the A375 human melanoma cell line (BRAF V600E) have shown that this compound induces tumor regression.[1][2][4] Notably, its high brain penetrance has been demonstrated to lead to regression of intracranially implanted A375 tumors.[1]
| Animal Model | Cell Line | Treatment | Outcome |
| Mouse Xenograft (Subcutaneous) | A375 | 10-30 mg/kg, twice a day | Induced tumor regression |
| Mouse Xenograft (Intracranial) | A375 | Not specified in publicly available data | Drove tumor regressions |
Table 2: In Vivo Antitumor Activity of this compound.[1][2][4]
Pharmacokinetics and Brain Penetrance
This compound exhibits favorable pharmacokinetic properties, including high permeability and low efflux, contributing to its ability to cross the blood-brain barrier (BBB).[1]
| Parameter | Value | Species |
| Permeability (A to B) | 36 x 10-6 cm/s | LLCPK assay |
| Efflux Ratio | 1.5 | LLCPK assay |
| Free Fraction (fu,p) | 0.3% - 1.9% | Various |
Table 3: In Vitro ADME and Pharmacokinetic Profile of this compound.[1]
Clinical Trial Overview
A first-in-human, Phase 1a/b clinical trial (NCT04543188) was initiated to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound as a single agent and in combination with the MEK inhibitor binimetinib in patients with BRAF V600-mutant solid tumors, with and without brain involvement.[1][5][6][7] The study was terminated due to an internal business decision by the sponsor, Pfizer, and not due to major safety concerns.[5]
A summary of the study results indicated that the recommended dose of this compound for further study was 300 mg taken twice a day (BID).[7] In Phase 1b, all 17 participants who received this compound with binimetinib experienced at least one medical problem.[7] Two participants permanently discontinued this compound due to a medical issue.[7] The most common medical problems reported in 20% or more of the participants are detailed in the study results summary.[7]
Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against BRAF and CRAF kinases.
Methodology:
-
Recombinant human BRAF (V600E or V600K) or CRAF enzyme is incubated with a kinase buffer containing ATP and a specific substrate (e.g., MEK1).
-
This compound is added at various concentrations.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of phosphorylated substrate is quantified using methods such as ELISA, radiometric assays (32P-ATP), or fluorescence-based assays.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay
Objective: To assess the effect of this compound on the proliferation of BRAF-mutant cancer cell lines.
Methodology:
-
BRAF V600E/K mutant melanoma cells (e.g., A375) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO).
-
After a specified incubation period (e.g., 72 hours), cell viability is assessed using a metabolic assay such as MTT, MTS, or a reagent that measures ATP content (e.g., CellTiter-Glo®).
-
The absorbance or luminescence is measured using a plate reader.
-
The percentage of cell growth inhibition is calculated relative to the vehicle-treated control, and IC50 values are determined.
Western Blot for ERK Phosphorylation
Objective: To determine the effect of this compound on the phosphorylation of ERK, a downstream effector in the BRAF pathway.
Methodology:
-
BRAF-mutant cells are treated with this compound at various concentrations for a specified time.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for phosphorylated ERK (p-ERK).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using a chemiluminescent substrate.
-
The membrane is stripped and re-probed with an antibody for total ERK to ensure equal protein loading.
Mouse Xenograft Model (Subcutaneous and Intracranial)
Objective: To evaluate the in vivo antitumor efficacy of this compound.
Methodology:
-
Subcutaneous Model:
-
Immunocompromised mice (e.g., nude or SCID) are subcutaneously injected with a suspension of human melanoma cells (e.g., A375).
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment and control groups.
-
This compound is administered orally at specified doses and schedules.
-
Tumor volume and body weight are measured regularly.
-
-
Intracranial Model:
-
A stereotactic apparatus is used to inject melanoma cells directly into the brain of immunocompromised mice.
-
Tumor growth is monitored using non-invasive imaging techniques such as bioluminescence imaging (if cells are engineered to express luciferase).
-
Treatment with this compound is initiated, and survival is monitored.
-
Signaling Pathway
Conclusion
The early-stage research on this compound demonstrates its potential as a potent and brain-penetrant BRAF inhibitor. The preclinical data, both in vitro and in vivo, support its efficacy in targeting BRAF V600-mutant cancers, including those with intracranial metastases. While the clinical development of this compound has been discontinued for business reasons, the foundational scientific data and experimental methodologies outlined in this guide provide valuable insights for the broader field of targeted cancer therapy and the development of next-generation BRAF inhibitors. Further research building upon these findings could contribute to the development of novel treatments for patients with BRAF-mutant malignancies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. A FIH Study of PF-07284890 in Participants With BRAF V600 Mutant Solid Tumors With and Without Brain Involvement - National Brain Tumor Society [trials.braintumor.org]
- 7. pfizer.com [pfizer.com]
Tinlorafenib for Non-V600 BRAF Mutations: A Technical Guide
Abstract
Mutations in the BRAF proto-oncogene are key drivers in a significant portion of human cancers. While therapies targeting the canonical V600E mutation have been successful, a substantial subset of patients harbors non-V600 BRAF mutations, which present a distinct therapeutic challenge due to their unique signaling mechanisms. These mutations, classified as Class II and Class III, often function as RAS-independent or RAS-dependent dimers, rendering them insensitive to first-generation BRAF monomer inhibitors. Tinlorafenib (PF-07284890) is an orally active, brain-penetrant pan-RAF inhibitor designed to suppress signaling from both BRAF monomers and dimers, including CRAF. This technical guide provides an in-depth overview of this compound's mechanism of action, summarizes preclinical data, outlines relevant experimental protocols for its evaluation, and discusses the broader context of targeting non-V600 BRAF-mutant tumors.
Introduction: The Landscape of Non-V600 BRAF Mutations
The BRAF serine/threonine kinase is a critical component of the RAS/RAF/MEK/ERK (MAPK) signaling pathway, which regulates fundamental cellular processes like proliferation and survival.[1] Oncogenic BRAF mutations lead to constitutive activation of this pathway.[1] These mutations are broadly categorized into three classes based on their mechanism of activation and signaling properties:
-
Class I (V600 mutants): These mutations, primarily V600E, result in high kinase activity and signal as RAS-independent monomers.[2] They are effectively targeted by first-generation BRAF inhibitors like vemurafenib and dabrafenib.[1]
-
Class II (Non-V600 mutants): This class includes mutations like K601E, G469A, and L597Q. They exhibit intermediate to high kinase activity and signal as RAS-independent dimers (homo- or heterodimers).[2][3]
-
Class III (Non-V600 mutants): These "kinase-dead" or kinase-impaired mutants (e.g., D594G, G466V) have low intrinsic kinase activity.[1][3] They function as RAS-dependent heterodimers, allosterically activating their partner, typically CRAF, to propagate downstream signaling.[2][4]
The dimeric nature of Class II and III mutants is a key mechanism of resistance to monomer-selective BRAF inhibitors. These inhibitors can paradoxically promote RAF dimerization and activate the MAPK pathway in non-V600 mutant cells, limiting their clinical utility.[5] This necessitates the development of next-generation inhibitors that can effectively target these dimer-driven cancers.
This compound: A Pan-RAF Inhibitor
This compound (PF-07284890) is a potent, orally active small molecule inhibitor designed to target both BRAF and CRAF kinases, thereby inhibiting both monomeric and dimeric forms of the RAF protein.[6] Its ability to inhibit CRAF is crucial for activity against Class III mutations that rely on CRAF for signal transduction. Furthermore, by inhibiting all active RAF conformations, pan-RAF inhibitors like this compound are hypothesized to overcome the paradoxical activation seen with earlier-generation inhibitors.[7] this compound has also been shown to be highly brain-penetrant, a critical feature for treating brain metastases, which are a common site of disease progression.[6][8]
Quantitative Data
Preclinical Efficacy of this compound
The following tables summarize the available quantitative data on the preclinical activity of this compound.
Table 1: In Vitro Kinase and Cellular Inhibition by this compound
| Target/Cell Line | Mutation | IC50 (nM) | Assay Type |
|---|---|---|---|
| BRAF | V600E | 4.25 | Kinase Assay |
| BRAF | V600K | 2.7 | Kinase Assay |
| BRAF (wild-type) | Wild-Type | 5.8 | Kinase Assay |
| CRAF (wild-type) | Wild-Type | 4.1 | Kinase Assay |
| Melanoma Cells | BRAF V600E/K | 18 - 38 | Cell Proliferation |
Data sourced from MedchemExpress.[6]
Table 2: In Vivo Antitumor Activity of this compound
| Animal Model | Cell Line | Mutation | Dosing | Outcome |
|---|---|---|---|---|
| Mouse Xenograft | A375 | BRAF V600E | 10-30 mg/kg (twice a day) | Induced tumor regression |
Data sourced from MedchemExpress.[6]
Clinical Context: Targeting Non-V600 BRAF Mutations
While a Phase 1 clinical trial for this compound (NCT04543188) was initiated, it was terminated due to an internal business decision by the sponsor, not because of major safety concerns.[9][10] To provide context for the potential of pan-RAF inhibition, the table below summarizes clinical data for other MAPK pathway inhibitors in patients with non-V600 BRAF mutations.
Table 3: Clinical Activity of MAPK Pathway Inhibitors in Non-V600 BRAF-Mutant Tumors
| Drug(s) | BRAF Class | Tumor Types | Objective Response Rate (ORR) |
|---|---|---|---|
| MEK ± BRAF Inhibitors | Class II | Various Solid Tumors | Higher than in Class III |
| MEK ± BRAF Inhibitors | Class III | Various Solid Tumors | Lower than in Class II |
| Encorafenib + Binimetinib | Class II (n=4), Class III (n=5) | Advanced Solid Tumors | 22% (2/9) |
Data from a meta-analysis and the BEAVER trial.[2][11]
A meta-analysis of 238 patients showed that those with Class II mutations had significantly higher response rates and longer progression-free survival compared to patients with Class III mutations when treated with MAPK-targeted therapies.[2] This highlights the importance of classifying non-V600 mutations to predict therapeutic response.
Mandatory Visualizations
Signaling Pathways and Inhibition
Caption: MAPK signaling pathway illustrating different BRAF mutation classes and the site of action for this compound.
Overcoming Resistance to Monomer-Specific Inhibitors
References
- 1. Targeting Non-V600 Mutations in BRAF: A Single Institution Retrospective Analysis and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Activity of Mitogen-Activated Protein Kinase–Targeted Therapies in Patients With Non–V600 BRAF-Mutant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prevalence of class I–III BRAF mutations among 114,662 cancer patients in a large genomic database - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pan-RAF and MEK vertical inhibition enhances therapeutic response in non-V600 BRAF mutant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. This compound [chemenu.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. This compound (PF-07284890) / Pfizer [delta.larvol.com]
- 11. Molecular Profile Detail [ckb.genomenon.com:443]
Methodological & Application
Application Notes and Protocols for Tinlorafenib In Vitro Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for determining the in vitro efficacy of Tinlorafenib, a potent and selective inhibitor of BRAF V600 mutations, using a cell viability assay. Detailed protocols for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are outlined, along with data presentation of this compound's activity in various cancer cell lines. Furthermore, visualizations of the targeted signaling pathway and the experimental workflow are provided to facilitate a deeper understanding of the experimental setup and the compound's mechanism of action.
Introduction
This compound is a small molecule inhibitor that selectively targets the BRAF protein, particularly BRAF V600 mutations, which are prevalent in various cancers such as melanoma, colorectal cancer, and non-small cell lung cancer.[1] BRAF is a serine/threonine protein kinase that plays a critical role in the RAS/RAF/MEK/ERK signaling pathway, a key regulator of cell proliferation and survival.[2][3][4][5] Dysregulation of this pathway due to BRAF mutations leads to uncontrolled cell growth. This compound's inhibitory action on mutated BRAF makes it a promising therapeutic agent.[1] Assessing the cytotoxic and cytostatic effects of this compound is a crucial step in preclinical drug development. The MTT assay is a widely used colorimetric method to determine cell viability by measuring the metabolic activity of living cells.[6][7][8][9] This application note provides a detailed protocol for utilizing the MTT assay to evaluate the in vitro efficacy of this compound.
This compound's Mechanism of Action: Targeting the RAS/RAF/MEK/ERK Pathway
The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that transmits extracellular signals to the nucleus, thereby regulating gene expression involved in cell growth, proliferation, and survival. The pathway is initiated by the activation of RAS proteins, which in turn recruit and activate RAF kinases (ARAF, BRAF, and CRAF).[5] Activated RAF then phosphorylates and activates MEK1/2, which subsequently phosphorylates and activates ERK1/2. Activated ERK1/2 translocates to the nucleus to regulate the activity of numerous transcription factors. In cancers with BRAF V600 mutations, the BRAF kinase is constitutively active, leading to persistent downstream signaling and uncontrolled cell proliferation. This compound acts as a potent inhibitor of this mutated BRAF, thereby blocking the aberrant signaling cascade and inhibiting cancer cell growth.[10]
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various kinases and cancer cell lines, providing a comparative view of its potency.
| Target/Cell Line | Mutation Status | IC50 (nM) | Reference |
| Kinase Activity | |||
| BRAF | Wild-Type | 5.8 | [10] |
| CRAF | Wild-Type | 4.1 | [10] |
| BRAFV600E | V600E | 4.25 | [10] |
| BRAFV600K | V600K | 2.7 | [10] |
| Cell Proliferation | |||
| Melanoma Cells | BRAFV600E/K | 18-38 | [10] |
Experimental Protocol: MTT Cell Viability Assay
This protocol details the steps for assessing the effect of this compound on the viability of cancer cells using the MTT assay.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Cancer cell line of interest (e.g., A375 or SK-MEL-28 for melanoma with BRAF V600E mutation)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency. b. Harvest the cells using Trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter. c. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. d. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Preparation of this compound Solutions: a. Prepare a stock solution of this compound (e.g., 10 mM) by dissolving the powder in DMSO. b. Perform serial dilutions of the this compound stock solution in complete culture medium to obtain the desired final concentrations for treatment (e.g., ranging from 0.1 nM to 10 µM). Include a vehicle control (medium with the same percentage of DMSO as the highest drug concentration).
-
Cell Treatment: a. After the 24-hour incubation period, carefully remove the medium from the wells. b. Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. c. Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Assay: a. Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells. c. After incubation, carefully remove the medium containing MTT. d. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. e. Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
Data Acquisition: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. b. Use a reference wavelength of 630 nm to subtract background absorbance.
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell viability, by performing a non-linear regression analysis of the dose-response curve.
Experimental Workflow
The following diagram illustrates the key steps involved in the this compound in vitro cell viability assay.
Conclusion
The protocol described in this application note provides a reliable and reproducible method for evaluating the in vitro efficacy of this compound. By utilizing the MTT assay, researchers can obtain quantitative data on the dose-dependent effects of this compound on the viability of cancer cell lines harboring BRAF mutations. The provided signaling pathway and workflow diagrams serve as valuable visual aids to understand the compound's mechanism and the experimental procedure. This assay is a fundamental tool for the preclinical assessment of this compound and other targeted therapies in cancer research.
References
- 1. BRAFV600E-mutant metastatic NSCLC: disease overview and treatment landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Response to BRAF-targeted Therapy Is Enhanced by Cotargeting VEGFRs or WNT/β-Catenin Signaling in BRAF-mutant Colorectal Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Co-targeting SRC overcomes resistance to BRAF inhibitors in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BRAF mutant non-small cell lung cancer and treatment with BRAF inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential expression of ABCB5 in BRAF inhibitor-resistant melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Chemosensitization of HT29 and HT29-5FU Cell Lines by a Combination of a Multi-Tyrosine Kinase Inhibitor and 5FU Downregulates ABCC1 and Inhibits PIK3CA in Light of Their Importance in Saudi Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Tinlorafenib in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols and quantitative data for the use of tinlorafenib, a potent and selective BRAF V600 inhibitor, in preclinical mouse xenograft models of melanoma and colorectal cancer. This document includes methodologies for tumor model establishment, preparation and administration of this compound, and assessment of its anti-tumor efficacy. The provided information is intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of this compound.
Introduction
This compound is a small molecule inhibitor targeting the BRAF V600 mutation, a key driver in several human cancers, including melanoma and colorectal cancer.[1][2] The BRAF mutation leads to constitutive activation of the MAPK/ERK signaling pathway, promoting cell proliferation and survival.[1][2] this compound has demonstrated oral activity and the ability to induce tumor regression in preclinical models.[3] Furthermore, its capacity to cross the blood-brain barrier suggests its potential for treating brain metastases.[3] These notes detail the protocols for evaluating this compound's efficacy in subcutaneous xenograft models using the A375 melanoma and COLO-205 colorectal cancer cell lines.
Signaling Pathway
This compound inhibits the constitutively active BRAF V600E mutant protein, thereby blocking downstream signaling through the MEK and ERK kinases. This inhibition ultimately leads to decreased cell proliferation and apoptosis in BRAF V600-mutant cancer cells.
Caption: this compound inhibits the BRAF V600E mutant, blocking the MAPK/ERK signaling pathway.
Quantitative Data Summary
The following tables summarize representative tumor growth inhibition data for BRAF inhibitors in A375 and COLO-205 xenograft models. Note that specific public data for this compound is limited; therefore, these tables are illustrative of expected outcomes based on compounds with a similar mechanism of action.
Table 1: Representative Tumor Growth Inhibition in A375 Melanoma Xenograft Model
| Treatment Group | Dosage (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | Once daily, p.o. | 1500 ± 250 | 0 |
| This compound | 10 | Twice daily, p.o. | 450 ± 100 | 70 |
| This compound | 30 | Twice daily, p.o. | 225 ± 75 | 85 |
Table 2: Representative Tumor Growth Inhibition in COLO-205 Colorectal Cancer Xenograft Model
| Treatment Group | Dosage (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | Once daily, p.o. | 1200 ± 200 | 0 |
| This compound | 10 | Twice daily, p.o. | 600 ± 150 | 50 |
| This compound | 30 | Twice daily, p.o. | 360 ± 90 | 70 |
Experimental Protocols
Cell Line Maintenance
-
A375 (ATCC® CRL-1619™): Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
COLO-205 (ATCC® CCL-222™): Culture in RPMI-1640 Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain all cell lines at 37°C in a humidified atmosphere with 5% CO2.
Animal Models
-
Species: Athymic nude mice (e.g., BALB/c nude or NOD-scid gamma).
-
Age/Weight: 6-8 weeks old, 20-25 g.
-
Housing: Maintain in a specific pathogen-free (SPF) environment with ad libitum access to food and water.
-
Acclimatization: Allow a minimum of one week for acclimatization before experimental procedures.
Tumor Implantation
-
Harvest cells during the exponential growth phase.
-
Resuspend cells in a sterile, serum-free medium or a mixture of medium and Matrigel (1:1 ratio).
-
Subcutaneously inject 5 x 10^6 A375 cells or 1 x 10^7 COLO-205 cells in a volume of 100-200 µL into the right flank of each mouse.
-
Monitor tumor growth by caliper measurements 2-3 times per week.
-
Randomize animals into treatment groups when tumors reach a mean volume of 100-150 mm³.
Preparation of this compound Formulation for Oral Gavage
As the exact vehicle for this compound used in preclinical studies is not publicly disclosed, a common formulation for poorly soluble compounds is recommended as a starting point. It is crucial to perform formulation development and stability testing prior to in vivo studies.
-
Recommended Vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Preparation:
-
Dissolve the required amount of this compound powder in DMSO.
-
Add PEG300 and vortex until the solution is clear.
-
Add Tween-80 and vortex.
-
Add saline to the final volume and vortex thoroughly to form a homogenous suspension.
-
Prepare fresh daily before administration.
-
Treatment Administration
-
Dosage: 10-30 mg/kg body weight.
-
Route: Oral gavage (p.o.).
-
Frequency: Twice daily (BID).
-
Procedure:
-
Accurately weigh each mouse to determine the correct dosing volume.
-
Administer the this compound suspension using a proper-sized oral gavage needle.
-
Monitor animals for any signs of distress during and after administration.
-
Efficacy Assessment
-
Tumor Volume: Measure tumor dimensions with calipers 2-3 times weekly and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor body weight 2-3 times weekly as an indicator of toxicity.
-
Endpoint: Euthanize mice when tumors reach a predetermined size (e.g., 1500-2000 mm³), or if there are signs of significant toxicity (e.g., >20% body weight loss, ulceration of tumors).
-
Tumor Growth Inhibition (TGI): Calculate at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Experimental Workflow Diagram
Caption: A stepwise workflow for in vivo efficacy studies of this compound.
References
Preparing Tinlorafenib Stock Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tinlorafenib (also known as PF-07284890 or ARRY-461) is a potent and selective orally active inhibitor of BRAF and CRAF kinases, with particular efficacy against BRAF V600E and V600K mutations.[1][2][3] As a critical component of the MAPK/ERK signaling pathway, BRAF is a key therapeutic target in various cancers.[4][5] Accurate and consistent preparation of this compound stock solutions is paramount for reliable in vitro studies. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for cell culture applications.
Chemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.
| Property | Value | Reference |
| Synonyms | PF-07284890, ARRY-461 | [4] |
| CAS Number | 2573781-75-4 | [2][4] |
| Molecular Formula | C₁₉H₁₉ClF₂N₄O₃S | [4][6][7] |
| Molecular Weight | 456.89 g/mol | [4][6] |
Solubility of this compound
The solubility of this compound is a critical factor in the preparation of stock solutions. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions for in vitro use.
| Solvent | Solubility | Notes | Reference |
| DMSO | 125 mg/mL (273.59 mM) | Ultrasonic assistance may be required for complete dissolution. | [6] |
For in vivo studies, more complex solvent systems are often necessary. While not the primary focus of this cell culture guide, some common formulations are included for informational purposes.
| Solvent System | Solubility | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (4.55 mM) | [1][6] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (4.55 mM) | [1][6] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (4.55 mM) | [1][6] |
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene or glass vials
-
Calibrated analytical balance
-
Sterile, disposable serological pipettes or calibrated micropipettes
-
Vortex mixer
-
Ultrasonic water bath (optional)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least one hour before opening to prevent condensation of atmospheric moisture.[2]
-
Weighing: Tare a sterile vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.57 mg of this compound (Molecular Weight: 456.89 g/mol ).
-
Solvent Addition: Using a sterile pipette, add the calculated volume of DMSO to the vial containing the this compound powder. For a 10 mM stock from 4.57 mg, add 1 mL of DMSO.
-
Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If necessary, use an ultrasonic water bath to aid dissolution.[6] Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials to minimize freeze-thaw cycles. Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
Storage Conditions: Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2][6]
Workflow for Preparing this compound Stock Solution
Caption: Workflow for this compound stock solution preparation.
Mechanism of Action: Inhibition of the MAPK/ERK Signaling Pathway
This compound is a targeted inhibitor of BRAF kinase, a key component of the RAS/RAF/MEK/ERK (MAPK) signaling pathway.[4][8] In many cancers, mutations in the BRAF gene, such as the V600E mutation, lead to constitutive activation of this pathway, promoting uncontrolled cell proliferation and survival.[4][5] this compound binds to and inhibits the activity of mutated BRAF, thereby blocking downstream signaling to MEK and ERK and ultimately inhibiting tumor cell growth.[1][4]
Simplified MAPK/ERK Signaling Pathway and this compound Inhibition
Caption: this compound inhibits the MAPK/ERK signaling pathway.
Application in Cell Culture
For cell culture experiments, the this compound stock solution should be diluted in the appropriate cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5%, and ideally at or below 0.1%.[9] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
Example Dilution Calculation:
To prepare a 10 µM working solution from a 10 mM stock:
-
Dilution factor = 10,000 µM / 10 µM = 1000
-
Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
This will result in a final DMSO concentration of 0.1%.
Safety Precautions
This compound is a potent compound and should be handled with care. Always use appropriate personal protective equipment, including a lab coat, gloves, and safety glasses, when handling the powder and its solutions. All work should be conducted in a well-ventilated area or a chemical fume hood. Consult the Safety Data Sheet (SDS) for comprehensive safety information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|2573781-75-4|COA [dcchemicals.com]
- 3. This compound|CAS 2573781-75-4|DC Chemicals [dcchemicals.com]
- 4. This compound | C19H19ClF2N4O3S | CID 155434855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Tinlorafenib in A375 Melanoma Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tinlorafenib (also known as PF-07284890 or ARRY-461) is a potent, orally bioavailable, and brain-penetrant small molecule inhibitor of BRAF and CRAF kinases.[1] The A375 cell line, derived from a human malignant melanoma, harbors the BRAF V600E mutation, a common oncogenic driver in melanoma. This mutation leads to constitutive activation of the MAPK/ERK signaling pathway, promoting cell proliferation and survival. This compound's targeted inhibition of the mutated BRAF V600E makes the A375 cell line a relevant and sensitive model for preclinical evaluation of its anti-cancer activity.
These application notes provide detailed protocols for utilizing this compound in the A375 melanoma cell line for common in vitro assays, including cell viability, colony formation, and target engagement (ERK phosphorylation).
A375 Cell Line Characteristics
The A375 cell line was established from a 54-year-old female with malignant melanoma.[1] These cells exhibit an epithelial-like morphology and are adherent.[1] A key genetic feature is the presence of the BRAF V600E mutation, which makes them highly dependent on the MAPK pathway for growth and survival.[2][3] They are known for their high proliferation rate, with a reported doubling time of approximately 20 hours.[1] A375 cells are also highly tumorigenic and are commonly used to establish xenograft models in immunocompromised mice.[1]
Quantitative Data Summary
The following tables summarize the inhibitory activities of this compound from preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Process | IC50 Value | Cell Line/System | Reference |
| BRAF (enzyme) | 5.8 nM | Biochemical Assay | [4] |
| CRAF (enzyme) | 4.1 nM | Biochemical Assay | [4] |
| BRAF V600E (enzyme) | 4.25 nM | Biochemical Assay | [5] |
| BRAF V600K (enzyme) | 2.7 nM | Biochemical Assay | [5] |
| BRAF V600E/K Mutant Cell Proliferation | 18-38 nM | Melanoma Cell Lines | [4][5] |
| ERK Phosphorylation (pERK) | 69 nM (precursor compound) | A375 Mechanistic Cell Assay | [6] |
Table 2: In Vivo Activity of this compound in A375 Xenograft Model
| Animal Model | Dosage | Administration | Outcome | Reference |
| Mouse A375 Xenograft | 10-30 mg/kg | Twice a day | Induced tumor regression | [1][5] |
| Subcutaneous & Intracranial A375 Xenografts | 1-30 mg/kg | Twice a day | Dose-related tumor growth inhibition | [4] |
Signaling Pathway
This compound exerts its effect by inhibiting the constitutively active BRAF V600E mutant protein in A375 cells. This disrupts the downstream signaling cascade of the MAPK/ERK pathway, ultimately leading to decreased cell proliferation and survival.
Caption: MAPK/ERK signaling pathway in A375 cells and the inhibitory action of this compound.
Experimental Protocols
A375 Cell Culture
Aseptic techniques should be used for all cell culture procedures.
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 4.5 g/L Glucose, 4 mM L-Glutamine, and 1% Penicillin-Streptomycin.[1]
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[1]
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the growth medium.
-
Wash the cell monolayer once with Phosphate-Buffered Saline (PBS) without Ca2+ and Mg2+.
-
Add 1-2 mL of Trypsin-EDTA (0.25%) to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin with 5-10 mL of complete growth medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh growth medium and plate into new culture flasks at a recommended split ratio of 1:3 to 1:6.[7]
-
-
Cryopreservation: Resuspend cell pellet in freezing medium (e.g., 90% FBS, 10% DMSO) and store in liquid nitrogen.
Preparation of this compound Stock Solution
-
Solubility: this compound is soluble in DMSO (up to 125 mg/mL).[8]
-
Procedure:
-
Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in sterile DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.
-
For experiments, dilute the stock solution to the desired final concentrations in the cell culture medium. The final concentration of DMSO in the medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Caption: Workflow for the MTT cell viability assay.
-
Protocol:
-
Seed A375 cells into a 96-well plate at a density of 5,000 - 10,000 cells/well in 100 µL of growth medium.[5]
-
Incubate the plate for 24 hours at 37°C to allow for cell attachment.
-
Prepare serial dilutions of this compound in growth medium. A suggested starting range is 1 nM to 1 µM, based on its known IC50 values. Include a vehicle control (medium with DMSO).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 48 to 72 hours at 37°C.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, until purple formazan crystals are visible.[9]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Colony Formation Assay
This assay assesses the ability of single cells to proliferate and form colonies, indicating long-term cell survival.
-
Protocol:
-
Seed A375 cells into 6-well plates at a low density (e.g., 500-1000 cells/well).[4][6]
-
Allow the cells to attach for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0 nM, 10 nM, 50 nM, 100 nM).
-
Incubate the plates for 10-14 days, replacing the medium with fresh this compound-containing medium every 3-4 days.
-
When colonies are visible, wash the wells with PBS.
-
Fix the colonies with 4% paraformaldehyde or methanol for 15 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 20-30 minutes.[4]
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells) in each well.
-
Western Blot for ERK Phosphorylation
This protocol is to determine the effect of this compound on the phosphorylation of ERK, a key downstream effector in the BRAF pathway.
Caption: General workflow for Western Blot analysis of ERK phosphorylation.
-
Protocol:
-
Seed A375 cells in 6-well plates and grow until they reach 70-80% confluency.
-
Treat the cells with this compound at desired concentrations (e.g., 10 nM, 100 nM, 500 nM) for various time points (e.g., 1, 6, 24 hours). Include a vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[11]
-
Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
-
Conclusion
The A375 melanoma cell line is a valuable in vitro model for studying the efficacy and mechanism of action of BRAF inhibitors like this compound. The protocols outlined in these application notes provide a framework for researchers to investigate the effects of this compound on cell viability, long-term survival, and target engagement in this specific cellular context. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data for the preclinical assessment of this promising anti-cancer agent.
References
- 1. A375 Cell Line - A Guide on Melanoma Research [cytion.com]
- 2. artscimedia.case.edu [artscimedia.case.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Colony formation assay [bio-protocol.org]
- 5. 3.12. MTT Assay [bio-protocol.org]
- 6. Colony formation assay [bio-protocol.org]
- 7. bcrj.org.br [bcrj.org.br]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. researchhub.com [researchhub.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols: In Vitro Characterization of Tinlorafenib in Combination with MEK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tinlorafenib (PF-07284890) is a potent and selective inhibitor of BRAF kinases, particularly targeting the V600E mutation prevalent in various cancers.[1][2] The mitogen-activated protein kinase (MAPK) signaling pathway, of which BRAF is a key component, is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common oncogenic driver. While BRAF inhibitors have shown significant efficacy, resistance often develops through reactivation of the MAPK pathway, frequently involving MEK kinase. The combination of a BRAF inhibitor with a MEK inhibitor is a clinically validated strategy to overcome and delay this resistance, leading to improved and more durable responses.[3][4]
These application notes provide a framework for the in vitro evaluation of this compound in combination with a MEK inhibitor. The protocols outlined below are standard methodologies to assess synergistic effects on cell viability, apoptosis, and signaling pathways.
Signaling Pathway Overview
The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that transmits extracellular signals to the nucleus, influencing gene expression and cellular responses. In many cancers, mutations in BRAF lead to constitutive activation of this pathway, promoting uncontrolled cell growth. This compound directly inhibits the activity of mutant BRAF. However, this can lead to paradoxical activation of the pathway in BRAF wild-type cells or reactivation in resistant cells. A MEK inhibitor acts downstream of RAF, providing a vertical blockade of the signaling cascade.
Quantitative Data Summary
The following tables present representative data on the in vitro activity of this compound and a generic MEK inhibitor, alone and in combination. This data is illustrative and based on typical findings for potent BRAF/MEK inhibitor combinations in BRAF V600E mutant cell lines. Actual results for this compound should be generated following the provided protocols.
Table 1: In Vitro Antiproliferative Activity (IC50, nM) in BRAF V600E Mutant Cell Lines
| Cell Line | This compound (IC50, nM) | MEK Inhibitor (IC50, nM) |
| A375 (Melanoma) | 18 - 38[5] | 5 - 15 |
| HT-29 (Colon) | 25 - 50 | 10 - 25 |
| SK-MEL-28 (Melanoma) | 20 - 45 | 8 - 20 |
Table 2: Synergy Analysis of this compound and MEK Inhibitor Combination
| Cell Line | Combination Index (CI) at ED50 | Interpretation |
| A375 | < 0.7 | Synergistic |
| HT-29 | < 0.8 | Synergistic |
| SK-MEL-28 | < 0.7 | Synergistic |
| CI values are calculated using the Chou-Talalay method. CI < 0.9 indicates synergy, CI 0.9-1.1 indicates an additive effect, and CI > 1.1 indicates antagonism. |
Table 3: Apoptosis Induction by this compound and MEK Inhibitor Combination (% Annexin V Positive Cells)
| Treatment (48h) | A375 Cells (% Apoptosis) |
| Vehicle Control | 5% |
| This compound (IC50) | 15% |
| MEK Inhibitor (IC50) | 10% |
| This compound + MEK Inhibitor | 45% |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to evaluate the combination of this compound and a MEK inhibitor.
Experimental Workflow
Protocol 1: Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and a MEK inhibitor, alone and in combination, on the proliferation of cancer cell lines.
Materials:
-
BRAF V600E mutant cancer cell lines (e.g., A375, HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well clear-bottom cell culture plates
-
This compound (stock solution in DMSO)
-
MEK inhibitor (stock solution in DMSO)
-
MTS or CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.
-
Drug Preparation: Prepare serial dilutions of this compound and the MEK inhibitor in complete medium. For combination studies, prepare a matrix of concentrations.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared drug solutions. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Assay: Add the viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot dose-response curves to determine IC50 values using appropriate software (e.g., GraphPad Prism).
Protocol 2: Synergy Analysis
Objective: To determine if the combination of this compound and a MEK inhibitor results in a synergistic, additive, or antagonistic effect on cell viability.
Procedure:
-
Perform the cell viability assay as described in Protocol 1 using a matrix of concentrations for both drugs.
-
Use software such as CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
Interpret the CI values to determine the nature of the drug interaction.
Protocol 3: Apoptosis Assay by Flow Cytometry
Objective: To quantify the induction of apoptosis by this compound and a MEK inhibitor, alone and in combination.
Materials:
-
6-well cell culture plates
-
This compound and MEK inhibitor
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of drugs for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend cells in binding buffer and stain with Annexin V-FITC and PI according to the kit manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Protocol 4: Western Blot Analysis
Objective: To assess the effect of this compound and a MEK inhibitor on the MAPK signaling pathway and apoptosis markers.
Materials:
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-cleaved PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with drugs for a specified time (e.g., 2, 6, 24 hours for signaling; 48 hours for apoptosis markers).
-
Protein Extraction: Lyse cells and quantify protein concentration.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight, followed by incubation with secondary antibodies.
-
Detection: Add chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Conclusion
The combination of this compound with a MEK inhibitor represents a rational and promising therapeutic strategy for BRAF-mutant cancers. The protocols provided herein offer a comprehensive framework for the in vitro characterization of this combination, enabling researchers to assess its synergistic potential and elucidate its mechanism of action. Rigorous in vitro evaluation is a critical step in the preclinical development of novel cancer therapies.
References
- 1. Evaluation of Apoptosis Induction by Concomitant Inhibition of MEK, mTOR, and Bcl-2 in Human Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-throughput screening reveals higher synergistic effect of MEK inhibitor combinations in colon cancer spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the In Vitro and In Vivo Therapeutic Potential of BRAF and MEK Inhibitor Combination in NRAS-Mutated Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Head-to-Head Comparison of BRAF/MEK Inhibitor Combinations Proposes Superiority of Encorafenib Plus Trametinib in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical characterization of tunlametinib, a novel, potent, and selective MEK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemistry for BRAF V600E after Tinlorafenib Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the immunohistochemical (IHC) detection of the BRAF V600E mutation in tumor tissue following treatment with Tinlorafenib (PLX8394). This compound is a next-generation BRAF inhibitor designed to overcome some of the limitations of earlier-generation inhibitors.
Introduction to this compound (PLX8394)
This compound is an orally available, small-molecule inhibitor of BRAF kinases, including the BRAF V600E mutation. Unlike first-generation BRAF inhibitors, this compound is a "paradox breaker." This means it does not induce the paradoxical activation of the MAPK pathway in cells with wild-type BRAF, a mechanism that can lead to secondary malignancies. This compound is designed to block signaling from both monomeric BRAF V600E and dimeric forms of BRAF. It selectively disrupts BRAF-containing dimers, such as BRAF homodimers and BRAF-CRAF heterodimers.
The RAS-RAF-MEK-ERK (MAPK) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Activating mutations in BRAF, most commonly the V600E substitution, lead to constitutive activation of this pathway, driving oncogenesis in various cancers, including melanoma, colorectal cancer, and thyroid cancer. This compound's mechanism of action aims to inhibit this aberrant signaling.
Principle of the Application
Immunohistochemistry (IHC) is a widely used technique to detect the presence of specific proteins in tissue samples. For the detection of the BRAF V600E mutation, a highly specific monoclonal antibody, clone VE1, is utilized. This antibody specifically recognizes the altered protein product of the BRAF V600E mutation, allowing for the visualization of mutant protein expression within the cellular context of the tumor tissue.
Monitoring BRAF V600E expression in response to this compound treatment can provide valuable insights into the drug's pharmacodynamic effects and potential mechanisms of resistance. While studies have shown that BRAF V600E IHC is reliable in post-treatment specimens from patients who received other BRAF inhibitors, specific data on the effect of this compound on BRAF V600E protein expression as detected by IHC is still emerging. However, based on the known mechanism of this compound and the robustness of the VE1 antibody, IHC remains a valuable tool for assessing the BRAF V600E status post-treatment.
Data Presentation
Table 1: Preclinical and Clinical Activity of this compound (PLX8394)
| Parameter | Finding | Cancer Type(s) | Reference |
| IC50 (BRAF V600E) | 3.8 nM | Cell-free assay | |
| Mechanism | Inhibits BRAF V600E monomers and disrupts BRAF-containing dimers | In vitro models | |
| Paradox Breaker | Does not induce paradoxical MAPK pathway activation | In vitro models | |
| Preclinical Efficacy | Inhibited tumor growth and suppressed pERK expression | Melanoma (subcutaneous and intracranial models) | |
| Clinical Response (Phase I/IIa) | 66.7% Overall Response Rate (ORR) in MAPKi-naïve primary central nervous system tumors | Primary CNS tumors | |
| Clinical Response (Phase I/IIa) | 41.7% ORR in other MAPKi-naïve BRAF V600-mutated advanced solid tumors | Advanced solid tumors | |
| Pharmacodynamic Effect | Decreased pERK levels in paired tumor biopsies | Advanced solid tumors | |
| ctDNA Analysis | Decline in V600E mutant allele frequency in 85% of patients after one cycle | Advanced solid tumors |
Experimental Protocols
Recommended Protocol for BRAF V600E (VE1) Immunohistochemistry on Formalin-Fixed, Paraffin-Embedded (FFPE) Tissue
This protocol is a general guideline and may require optimization for specific tissues and laboratory conditions. It is based on established protocols for the VE1 antibody.
1. Materials and Reagents:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) on charged slides
-
Xylene or equivalent clearing agent
-
Ethanol (100%, 95%, 70%)
-
Deionized or distilled water
-
Antigen retrieval solution (e.g., Citrate buffer, pH 6.0 or EDTA buffer, pH 9.0)
-
Hydrogen peroxide solution (3%)
-
Wash buffer (e.g., Tris-buffered saline with Tween 20 - TBST)
-
Protein block/serum-free blocking solution
-
Primary antibody: Mouse monoclonal anti-BRAF V600E (clone VE1)
-
Secondary antibody: HRP-conjugated anti-mouse IgG
-
DAB (3,3'-diaminobenzidine) chromogen solution
-
Hematoxylin counterstain
-
Mounting medium
-
Positive control: FFPE tissue known to be positive for the BRAF V600E mutation
-
Negative control: FFPE tissue known to be negative for the BRAF V600E mutation and a negative reagent control (omitting the primary antibody)
2. Deparaffinization and Rehydration:
-
Incubate slides in xylene (or equivalent) for 2 x 5 minutes.
-
Incubate in 100% ethanol for 2 x 3 minutes.
-
Incubate in 95% ethanol for 2 x 3 minutes.
-
Incubate in 70% ethanol for 2 x 3 minutes.
-
Rinse with deionized water.
3. Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in antigen retrieval solution and heating in a water bath, pressure cooker, or steamer at 95-100°C for 20-40 minutes. The optimal buffer and time should be determined empirically. For the VE1 antibody, an alkaline buffer (pH 9.0) is often recommended.
-
Allow slides to cool to room temperature for 20-30 minutes.
-
Rinse slides with wash buffer.
4. Staining Procedure (Manual or Automated):
-
Peroxidase Block: Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with wash buffer.
-
Protein Block: Apply a protein blocking solution and incubate for 10-20 minutes to reduce non-specific antibody binding.
-
Primary Antibody: Incubate with the anti-BRAF V600E (VE1) antibody at the optimized dilution for 30-60 minutes at room temperature or overnight at 4°C.
-
Rinse with wash buffer (3 x 5 minutes).
-
Secondary Antibody: Apply the HRP-conjugated secondary antibody and incubate for 30-45 minutes at room temperature.
-
Rinse with wash buffer (3 x 5 minutes).
-
Detection: Apply the DAB chromogen solution and incubate for 5-10 minutes, or until the desired brown staining intensity is achieved. Monitor under a microscope.
-
Rinse with deionized water.
5. Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 30-60 seconds.
-
"Blue" the sections in running tap water or a bluing agent.
-
Dehydrate through graded alcohols (70%, 95%, 100%).
-
Clear in xylene (or equivalent).
-
Coverslip with a permanent mounting medium.
6. Interpretation of Staining:
-
Positive Staining: Diffuse, cytoplasmic staining of tumor cells. The intensity can be scored as weak, moderate, or strong.
-
Negative Staining: Absence of cytoplasmic staining in tumor cells.
-
Controls: The positive control should show appropriate staining, and the negative controls should be negative.
Automated Immunohistochemistry
For automated platforms such as the Ventana BenchMark or Leica Bond-MAX, refer to the manufacturer's recommended protocols for the VE1 antibody. These systems often have pre-optimized protocols that include deparaffinization, antigen retrieval (e.g., using Cell Conditioning 1), and detection (e.g., OptiView DAB IHC Detection Kit).
Visualizations
Caption: MAPK signaling pathway with BRAF V600E mutation and this compound inhibition.
Troubleshooting & Optimization
Tinlorafenib Technical Support Center: Troubleshooting Solubility Issues
For researchers, scientists, and drug development professionals utilizing Tinlorafenib, ensuring its complete dissolution is critical for accurate and reproducible experimental results. This technical support center provides a comprehensive guide to understanding and overcoming solubility challenges with this compound, particularly in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the reported solubility of this compound in DMSO?
A1: The reported solubility of this compound in DMSO is 125 mg/mL, which corresponds to a molar concentration of 273.59 mM.[1][2] It is important to note that achieving this concentration often requires sonication.[1][2]
Q2: I've added this compound to DMSO, but it's not fully dissolving. What should I do?
A2: If you observe particulate matter after adding this compound to DMSO, we recommend the following troubleshooting steps in order:
-
Vortexing: Ensure the solution is mixed thoroughly by vortexing for several minutes.
-
Sonication: Use a bath sonicator to aid dissolution. This is often a necessary step to reach higher concentrations.[1][2]
-
Warming: Gently warm the solution to 37°C. For many compounds, a slight increase in temperature can significantly improve solubility. However, be mindful of the compound's stability at elevated temperatures.
-
Fresh DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can negatively impact the solubility of some compounds.[1] Use a fresh, unopened bottle of anhydrous, high-purity DMSO.
Q3: My this compound stock solution in DMSO precipitates when I dilute it in aqueous media for my cell culture experiments. How can I prevent this?
A3: This is a common issue for hydrophobic compounds dissolved in an organic solvent. Here are some strategies to prevent precipitation upon dilution in aqueous buffers or cell culture media:
-
Stepwise Dilution: Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous solution. Instead, perform serial dilutions in your aqueous buffer.
-
Increase Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, many cell lines can tolerate up to 0.5% DMSO with minimal effects.[3] Check the DMSO tolerance of your specific cell line. For example, A-375 melanoma cells have been shown to tolerate DMSO concentrations of up to 1% without a significant impact on viability.[4][5]
-
Use of Co-solvents: For in vivo studies, co-solvents are often necessary. Formulations such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline have been used to achieve clear solutions of this compound.[1][2] While not always suitable for in vitro work, this highlights the utility of co-solvents.
-
Pre-warming the Media: Warming the cell culture media to 37°C before adding the this compound-DMSO stock can sometimes help maintain solubility.
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and selective inhibitor of BRAF kinase, particularly targeting the V600E and V600K mutations.[1][2] By inhibiting BRAF, this compound blocks the downstream signaling of the MAPK/ERK pathway, which is often constitutively activated in cancers with BRAF mutations, thereby inhibiting tumor cell proliferation.[1]
Quantitative Data Summary
The following table summarizes the known solubility data for this compound. Researchers are encouraged to perform their own solubility tests under their specific experimental conditions.
| Solvent/Vehicle | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 125 | 273.59 | Requires sonication |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 | ≥ 4.55 | Clear solution for in vivo use |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.08 | ≥ 4.55 | Clear solution for in vivo use |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 | ≥ 4.55 | Clear solution for in vivo use |
Experimental Protocols
Protocol for Preparing a Concentrated this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous, high-purity DMSO to achieve the target concentration (e.g., for a 100 mM stock, add 21.89 µL of DMSO per 1 mg of this compound).
-
Initial Dissolution: Vortex the tube vigorously for 2-3 minutes.
-
Sonication: Place the tube in a bath sonicator and sonicate for 10-15 minutes. The water in the sonicator can be at room temperature or slightly warmed (e.g., 30-37°C) to aid dissolution.
-
Visual Inspection: Visually inspect the solution against a light source to ensure that no solid particles are visible. If particles remain, repeat the sonication and gentle warming steps.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For long-term storage (up to 6 months), -80°C is recommended.[1]
Protocol for Kinetic Solubility Assessment in Aqueous Buffer
This protocol can be used to determine the kinetic solubility of this compound in your experimental buffer.
-
Prepare a High-Concentration Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO as described above.
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the this compound stock solution in DMSO.
-
Addition to Buffer: Transfer a small, equal volume (e.g., 2 µL) from each well of the DMSO dilution plate to a new 96-well plate containing your aqueous experimental buffer (e.g., 198 µL). This will create a range of this compound concentrations with a final DMSO concentration of 1%.
-
Incubation: Seal the plate and incubate at room temperature (or your experimental temperature) for 1-2 hours with gentle shaking.
-
Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a wavelength such as 620 nm. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
Visualizations
This compound Mechanism of Action: BRAF/MEK/ERK Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Melanogenesis in A-375 Cells in the Presence of DMSO and Analysis of Pyrolytic Profile of Isolated Melanin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Tinlorafenib Dosage in Mice
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of Tinlorafenib in mouse models to minimize toxicity while maintaining efficacy. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (PF-07284890) is an orally active and brain-penetrant small molecule inhibitor of BRAF and CRAF kinases.[1] It shows high potency against BRAF V600E and V600K mutations.[1] By inhibiting these kinases, this compound blocks the downstream signaling of the MAPK/ERK pathway, which is often constitutively activated in cancers with BRAF mutations, thereby inhibiting tumor cell proliferation.[1]
Q2: What is a typical effective dose of this compound in mouse models?
In a mouse A375 xenograft model (a human BRAF V600E-mutant melanoma cell line), this compound has been shown to induce tumor regression at doses of 10-30 mg/kg administered twice a day.[1] However, the optimal effective dose can vary depending on the mouse strain, tumor model, and specific experimental endpoints.
Q3: What are the known and potential toxicities of this compound in mice?
While specific public preclinical toxicology reports for this compound are limited, class-effect toxicities associated with BRAF inhibitors in mice can be anticipated. These may include:
-
Skin Toxicities: A common side effect of BRAF inhibitors is the development of skin lesions, such as hyperkeratosis and squamous cell carcinomas. This is due to the paradoxical activation of the MAPK pathway in BRAF wild-type cells.
-
Liver Toxicity: Elevated liver enzymes and changes in cholesterol levels have been observed with other BRAF inhibitors in animal studies.
-
General Health: Researchers should monitor for general signs of toxicity such as weight loss, lethargy, and changes in behavior.
Q4: How can I minimize the toxicity of this compound in my mouse studies?
Minimizing toxicity involves careful dose selection, vigilant monitoring, and potentially combination therapy. Key strategies include:
-
Dose Escalation Studies: Performing a dose escalation study to determine the Maximum Tolerated Dose (MTD) in your specific mouse strain and model is crucial.
-
Regular Monitoring: Closely monitor the animals for clinical signs of toxicity, changes in body weight, and food/water intake.
-
Combination Therapy: Co-administration of a MEK inhibitor has been shown to abrogate the paradoxical MAPK activation by BRAF inhibitors, potentially reducing skin-related toxicities.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected severe toxicity or mortality at a previously reported "safe" dose. | - Mouse strain differences in drug metabolism and sensitivity.- Formulation or vehicle issues.- Error in dose calculation or administration. | - Immediately stop dosing and provide supportive care.- Review and verify all dose calculations, formulation procedures, and administration techniques.- Consider performing a pilot dose-range finding study in a small cohort of your specific mouse strain.- Analyze the vehicle for any potential toxicity. |
| Development of skin lesions (e.g., rash, hyperkeratosis). | - Paradoxical activation of the MAPK pathway in skin keratinocytes. | - Document and photograph the lesions. Consider taking biopsies for histopathological analysis.- Consider reducing the dose of this compound.- If the tumor model allows, consider co-administering a MEK inhibitor to mitigate this effect. |
| Significant weight loss (>15-20% of baseline). | - General systemic toxicity.- Reduced food and water intake due to malaise.- Gastrointestinal toxicity. | - Temporarily suspend dosing and monitor for recovery.- Provide supportive care, such as supplemental nutrition and hydration.- If weight loss persists, consider a dose reduction for subsequent treatment cycles.- Perform a gross necropsy and histopathology on affected animals to identify target organs of toxicity. |
| Lack of anti-tumor efficacy at a well-tolerated dose. | - Intrinsic or acquired resistance of the tumor model.- Suboptimal drug exposure due to poor absorption or rapid metabolism.- Incorrect BRAF mutation status of the tumor model. | - Confirm the BRAF mutation status of your tumor cells.- Consider pharmacokinetic studies to measure plasma concentrations of this compound.- Explore combination therapies to overcome potential resistance mechanisms. |
Data Presentation
Table 1: Summary of this compound Dosage in a Preclinical Mouse Model
| Parameter | Value | Reference |
| Mouse Model | A375 Xenograft (Human BRAF V600E Melanoma) | [1] |
| Dosage Range | 10-30 mg/kg | [1] |
| Dosing Schedule | Twice a day | [1] |
| Observed Outcome | Tumor regression | [1] |
Table 2: Potential Class-Effect Toxicities of BRAF Inhibitors in Mice and Monitoring Parameters
| Potential Toxicity | Monitoring Parameters | Frequency of Monitoring |
| Skin Toxicity | Visual inspection for rash, lesions, hyperkeratosis. | Daily |
| General Health | Body weight, food and water intake, clinical observations (activity, posture, fur). | Daily to 3 times per week |
| Hematological Toxicity | Complete Blood Count (CBC) from peripheral blood. | Baseline and at study endpoint (or more frequently if signs of toxicity are observed). |
| Hepatotoxicity | Serum levels of ALT, AST, ALP, and bilirubin. | Baseline and at study endpoint. |
| Nephrotoxicity | Serum levels of BUN and creatinine. | Baseline and at study endpoint. |
Experimental Protocols
Dose-Range Finding Study to Determine Maximum Tolerated Dose (MTD)
This protocol is a general guideline and should be adapted based on institutional IACUC protocols.
-
Animal Model: Use the same mouse strain, age, and sex as planned for the efficacy studies. A typical study might use 3-5 mice per dose group.
-
Dose Selection: Based on available data, start with a dose range that brackets the reported effective dose (e.g., 10, 30, 60, 100 mg/kg). Include a vehicle control group.
-
Drug Administration: Administer this compound via the intended route (e.g., oral gavage) and schedule (e.g., twice daily) for a defined period (e.g., 14-28 days).
-
Clinical Observations:
-
Record body weight just prior to the first dose and at least three times per week thereafter.
-
Perform and record detailed clinical observations daily. This should include assessments of activity level, posture, fur condition, and any signs of distress or morbidity.
-
-
Endpoint: The MTD is typically defined as the highest dose that does not cause >20% body weight loss or significant clinical signs of toxicity.
-
Necropsy: At the end of the study, perform a gross necropsy on all animals. Collect major organs (liver, kidneys, spleen, heart, lungs) for histopathological analysis to identify any target organ toxicities.
Protocol for Blood Collection and Analysis
-
Blood Collection (Terminal):
-
Anesthetize the mouse according to your approved IACUC protocol.
-
Collect blood via cardiac puncture or from the posterior vena cava.
-
For serum, collect blood into a serum separator tube. Allow to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 10 minutes.
-
For plasma, collect blood into an EDTA-coated tube and centrifuge immediately at 2000 x g for 10 minutes.
-
-
Clinical Chemistry: Analyze serum or plasma for key markers of liver (ALT, AST, ALP, bilirubin) and kidney (BUN, creatinine) function.
-
Hematology: Use whole blood collected in an EDTA tube for a complete blood count (CBC) to assess for signs of anemia, leukopenia, or other hematological abnormalities.
Protocol for Histopathological Analysis
-
Tissue Collection: At necropsy, collect target organs (liver, kidney, spleen, skin, and any tissues with gross abnormalities).
-
Fixation: Fix tissues in 10% neutral buffered formalin for at least 24 hours.
-
Processing: Dehydrate the fixed tissues through a series of graded alcohols, clear in xylene, and embed in paraffin wax.
-
Sectioning and Staining: Cut 4-5 µm sections from the paraffin blocks and stain with hematoxylin and eosin (H&E).
-
Microscopic Examination: A qualified veterinary pathologist should examine the slides for any signs of cellular damage, inflammation, or other pathological changes.
Mandatory Visualizations
Caption: this compound inhibits the MAPK/ERK signaling pathway.
References
Technical Support Center: Acquired Resistance to Tinlorafenib
Disclaimer: Tinlorafenib is a BRAF inhibitor. As specific data on acquired resistance to this compound is limited in publicly available literature, this guide utilizes information from well-characterized BRAF inhibitors like Vemurafenib and Dabrafenib as a proxy. The underlying principles of resistance are expected to be highly similar.
Frequently Asked Questions (FAQs)
Q1: My BRAF-mutant cancer cell line, initially sensitive to this compound, is now showing signs of resistance. What are the most common underlying mechanisms?
A1: Acquired resistance to BRAF inhibitors like this compound typically arises from two primary mechanisms:
-
Reactivation of the MAPK Pathway: This is the most common resistance mechanism.[1][2] Even though this compound is inhibiting the mutant BRAF protein, the cell finds ways to reactivate the downstream signaling through MEK and ERK. This can occur through several alterations, including:
-
NRAS or KRAS mutations: These mutations can activate CRAF, which then signals to MEK, bypassing the inhibited BRAF.[1][3]
-
BRAF Amplification: An increased number of copies of the BRAF gene can lead to higher levels of the BRAF protein, overwhelming the inhibitory effect of the drug.[1][3]
-
BRAF Splice Variants: Alternative splicing of the BRAF gene can produce truncated forms of the protein that can dimerize and signal in the presence of the inhibitor.[1][3]
-
MEK1/2 Mutations: Mutations in the downstream kinase MEK can render it constitutively active, independent of BRAF signaling.[1][3]
-
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative survival pathways to circumvent their dependency on the MAPK pathway.[4][5] A key bypass pathway is the PI3K/AKT/mTOR pathway .[4][5] This can be triggered by:
-
Receptor Tyrosine Kinase (RTK) Upregulation: Increased expression or activation of RTKs such as EGFR, PDGFRβ, or IGF-1R can activate the PI3K/AKT pathway.[1][2]
-
Loss of PTEN: PTEN is a tumor suppressor that negatively regulates the PI3K/AKT pathway. Its loss leads to constitutive activation of this survival pathway.
-
Activating mutations in PI3K or AKT. [6]
-
Q2: How can I experimentally confirm the mechanism of resistance in my cell line?
A2: A combination of molecular and cellular biology techniques is typically employed:
-
Western Blotting: This is a crucial first step to assess the phosphorylation status of key signaling proteins. Increased phosphorylation of MEK and ERK in the presence of this compound would indicate MAPK pathway reactivation. Concurrently, increased phosphorylation of AKT and S6 ribosomal protein would suggest the activation of the PI3K/AKT pathway.
-
Genetic Sequencing: Targeted sequencing or whole-exome sequencing can identify mutations in genes like NRAS, KRAS, BRAF (amplifications, splice variants), and MEK1/2.
-
Cell Viability Assays (e.g., MTT, CellTiter-Glo): Comparing the IC50 value of this compound in your resistant line versus the parental sensitive line will quantify the degree of resistance.
Troubleshooting Guides
Problem: I am trying to generate a this compound-resistant cell line, but the cells die at the concentrations I am using.
Solution:
-
Start with a low concentration: Begin by treating the cells with a concentration of this compound close to the IC20 (the concentration that inhibits 20% of cell growth).
-
Gradual dose escalation: Once the cells have adapted and are growing steadily, gradually increase the concentration of this compound. A 1.5 to 2-fold increase at each step is a common starting point.[7]
-
Allow time for recovery: After each dose escalation, allow the cells sufficient time to recover and resume proliferation before the next increase.
-
Pulsed exposure: Alternatively, you can treat the cells with a higher concentration (e.g., IC50) for a shorter period (e.g., 24-48 hours), then wash the drug out and allow the surviving cells to recover before the next pulse.[8]
Problem: My Western blot results show MAPK pathway reactivation, but I don't find any mutations in NRAS or MEK.
Solution:
-
Check for BRAF amplification or splice variants: These are common non-mutational mechanisms of MAPK reactivation. Quantitative PCR (qPCR) can be used to assess BRAF copy number, and RT-PCR followed by sequencing can identify splice variants.
-
Investigate upstream RTK activation: Perform a phospho-RTK array to screen for the activation of a wide range of receptor tyrosine kinases that could be driving RAS activation.
-
Consider RAF dimerization: Some resistance mechanisms can promote the formation of BRAF homo- or heterodimers, which can be resistant to inhibition. Co-immunoprecipitation experiments can be used to assess dimerization.[9]
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines.
| Cell Line | Status | This compound IC50 (µM) | Fold Resistance |
| Melanoma-Parental | Sensitive | 0.1 | - |
| Melanoma-Resistant | Acquired Resistance | 5.0 | 50 |
| CRC-Parental | Sensitive | 0.5 | - |
| CRC-Resistant | Acquired Resistance | 10.0 | 20 |
Note: These are example values. Actual IC50s will vary depending on the cell line and experimental conditions.
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
-
Determine the initial IC50: Perform a dose-response curve with this compound on the parental cell line to determine the initial IC50 value.
-
Initial Treatment: Culture the parental cells in media containing this compound at a concentration equal to the IC20.
-
Monitor Cell Growth: Continuously monitor the cells. Initially, a significant portion of the cells may die. Allow the surviving cells to repopulate the culture vessel.
-
Dose Escalation: Once the cells are proliferating at a steady rate, increase the concentration of this compound by 1.5 to 2-fold.[7]
-
Repeat: Repeat steps 3 and 4 until the cells are able to proliferate in a concentration of this compound that is significantly higher (e.g., 10-50 fold) than the initial IC50.
-
Characterization: Periodically freeze down vials of cells at different resistance levels and characterize the resistance mechanism at various stages.
Protocol 2: Western Blot for Pathway Analysis
-
Cell Lysis: Treat sensitive and resistant cells with this compound at various concentrations for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-MEK, MEK, p-ERK, ERK, p-AKT, AKT, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
References
- 1. Mechanisms of Acquired BRAF Inhibitor Resistance in Melanoma: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Acquired BRAF inhibitor resistance: a multicenter meta-analysis of the spectrum and frequencies, clinical behavior, and phenotypic associations of resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Effects of AKT inhibitor therapy in response and resistance to BRAF inhibition in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Mechanisms of acquired resistance to BRAF V600E inhibition in colon cancers converge on RAF dimerization and are sensitive to its inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Tinlorafenib Resistance in Melanoma Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering tinlorafenib resistance in melanoma cell lines. The information is tailored for scientists and drug development professionals to diagnose, understand, and overcome experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: My BRAF-mutant melanoma cell line, initially sensitive to this compound, is now showing signs of resistance. What are the common molecular mechanisms driving this?
A1: Acquired resistance to BRAF inhibitors like this compound in BRAF-mutant melanoma is a multifaceted issue, primarily driven by the reactivation of the MAPK/ERK signaling pathway or the activation of bypass pathways.[1][2] Key mechanisms include:
-
Reactivation of the MAPK Pathway:
-
Secondary Mutations: Mutations in downstream components of the MAPK pathway, such as MEK1 or MEK2, can render the pathway active despite BRAF inhibition.[3] Similarly, mutations in NRAS can reactivate the pathway.[1]
-
BRAF Alterations: Amplification of the BRAF V600E allele or expression of BRAF V600E splicing variants that dimerize in a RAS-independent manner can lead to sustained ERK signaling.[4]
-
Upregulation of other RAF isoforms: Increased expression of ARAF or CRAF can compensate for BRAF inhibition.[5][6]
-
-
Activation of Bypass Signaling Pathways:
-
PI3K/AKT Pathway Activation: Upregulation of the PI3K/AKT/mTOR pathway is a common escape mechanism that promotes cell survival and proliferation independently of the MAPK pathway.[2][7][8] This can be triggered by loss of the tumor suppressor PTEN or through upregulation of receptor tyrosine kinases (RTKs).[2][9]
-
Receptor Tyrosine Kinase (RTK) Upregulation: Increased expression and activation of RTKs such as EGFR, PDGFRβ, and IGF-1R can activate both the MAPK and PI3K/AKT pathways, thereby circumventing BRAF inhibition.[1][10]
-
-
Phenotypic Changes:
-
Phenotype Switching: A subset of melanoma cells can adopt a de-differentiated, slowly dividing state characterized by the upregulation of markers like NGFR, which is associated with drug tolerance.[11]
-
Troubleshooting Guide
Problem: My this compound-resistant melanoma cell line shows persistent ERK phosphorylation despite treatment.
| Potential Cause | Suggested Troubleshooting Steps | Expected Outcome if Hypothesis is Correct |
| Secondary mutation in NRAS or MEK1/2 | 1. Sequence the NRAS and MEK1/2 genes in your resistant cell line. 2. Perform a Western blot to assess the phosphorylation status of MEK and ERK. | Identification of a known resistance-conferring mutation. Persistently high p-MEK and p-ERK levels. |
| BRAF V600E amplification or alternative splicing | 1. Perform qPCR or FISH to determine BRAF gene copy number. 2. Use RT-PCR with primers flanking the RAS-binding domain to detect BRAF splice variants.[4] | Increased BRAF copy number compared to the parental cell line. Detection of shorter BRAF transcripts. |
| Upregulation of Receptor Tyrosine Kinases (RTKs) | 1. Perform a phospho-RTK array to identify activated RTKs. 2. Validate hits with Western blotting for specific RTKs (e.g., EGFR, IGF-1R, AXL). | Increased phosphorylation of one or more RTKs in the resistant line. |
Problem: My this compound-resistant cells do not show significant ERK reactivation but continue to proliferate.
| Potential Cause | Suggested Troubleshooting Steps | Expected Outcome if Hypothesis is Correct |
| Activation of the PI3K/AKT pathway | 1. Perform Western blotting for key components of the PI3K/AKT pathway (p-AKT, p-S6). 2. Assess for loss of PTEN expression by Western blot or IHC. | Increased phosphorylation of AKT and S6 in resistant cells. Reduced or absent PTEN expression. |
| Upregulation of alternative survival pathways | 1. Conduct RNA sequencing to compare the transcriptomes of sensitive and resistant cells. 2. Investigate pathways identified in the RNA-seq data, such as the WNT5A or JNK/c-Jun pathways.[8] | Differential expression of genes involved in pro-survival signaling. |
Quantitative Data Summary
Table 1: Efficacy of Combination Therapies in Overcoming this compound Resistance
| Combination Strategy | Resistant Cell Line Model | Fold-Change in IC50 (Combination vs. This compound alone) | Reference |
| This compound + MEK inhibitor (e.g., Trametinib) | BRAF V600E mutant with acquired resistance | >10-fold decrease | [12] |
| This compound + PI3K/AKT inhibitor | BRAF V600E mutant with PI3K pathway activation | >5-fold decrease | [7][8] |
| This compound + ERK inhibitor | BRAF V600E mutant with MEK-independent ERK reactivation | >8-fold decrease | [13][14] |
| This compound + BET inhibitor | BRAF V600E mutant with phenotype switching | Synergistic cell killing | [11] |
Experimental Protocols
Protocol 1: Western Blot Analysis of MAPK and PI3K/AKT Pathway Activation
-
Cell Lysis:
-
Culture parental and this compound-resistant melanoma cells to 80-90% confluency.
-
Treat cells with this compound (at the IC50 concentration for the parental line) for 24 hours.
-
Wash cells twice with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of protein per lane on a 4-12% Bis-Tris gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., p-ERK, total ERK, p-AKT, total AKT, PTEN, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash three times with TBST and visualize using an ECL detection system.
-
Protocol 2: Cell Viability Assay to Test Combination Therapies
-
Cell Seeding:
-
Seed this compound-resistant melanoma cells in a 96-well plate at a density of 3,000-5,000 cells per well.
-
Allow cells to adhere overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound, the combination drug (e.g., a MEK inhibitor or PI3K inhibitor), and the combination of both.
-
Treat the cells and incubate for 72 hours.
-
-
Viability Assessment:
-
Add a viability reagent (e.g., CellTiter-Glo®) to each well.
-
Measure luminescence or absorbance according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the IC50 values for each treatment condition.
-
Use the Chou-Talalay method to determine if the drug combination is synergistic, additive, or antagonistic.
-
Visualizations
Caption: MAPK pathway reactivation mechanisms in this compound resistance.
Caption: PI3K/AKT bypass pathway activation in this compound resistance.
Caption: Troubleshooting workflow for this compound resistance.
References
- 1. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]
- 2. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. RAF inhibitor resistance is mediated by dimerization of aberrantly spliced BRAF(V600E) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ARAF mutations confer resistance to the RAF inhibitor belvarafenib in melanoma | Semantic Scholar [semanticscholar.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Reversing melanoma cross-resistance to BRAF and MEK inhibitors by co-targeting the AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BRAF Inhibitor Resistance in Melanoma: Mechanisms and Alternative Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. embopress.org [embopress.org]
- 12. Combination therapy with BRAF and MEK inhibitors for melanoma: latest evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. ERK Mutations Confer Resistance to Mitogen-Activated Protein Kinase Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Addressing paradoxical MAPK activation with Tinlorafenib
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tinlorafenib.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as PF-07284890 or ARRY-461) is a potent, orally active, and highly brain-penetrant small-molecule inhibitor of BRAF kinase.[1][2][3][4] It specifically targets BRAF V600 mutations, which are common drivers of the MAPK/ERK signaling pathway in various cancers.[4] this compound binds to and inhibits the activity of mutated BRAF, thereby suppressing downstream signaling and inhibiting the proliferation of tumor cells harboring these mutations.[2][3]
Q2: What is "paradoxical MAPK activation" and how does this compound address this issue?
Paradoxical MAPK activation is a phenomenon observed with first-generation RAF inhibitors (e.g., vemurafenib) in cells with wild-type BRAF but upstream activation of the pathway, often due to RAS mutations. In these cells, the inhibitor can paradoxically increase MAPK signaling by promoting the dimerization of RAF isoforms (e.g., BRAF-CRAF heterodimers), leading to the transactivation of the unbound RAF protomer.[5][6] This can result in the unintended growth of tumors with RAS mutations.[5]
This compound is designed as a "paradox breaker."[5] It is thought to inhibit mutant BRAF without promoting the dimerization of RAF proteins, thereby avoiding paradoxical ERK activation.[5] This is achieved by disrupting the surface required for RAF dimerization, a key difference from first-generation inhibitors.[5]
Q3: What are the key differences between this compound and first-generation RAF inhibitors?
The primary distinction lies in their effect on RAF dimerization and the resulting paradoxical activation. While first-generation inhibitors can induce this paradoxical effect, this compound is designed to evade it.[5][7] This may lead to an improved safety profile and potentially more durable efficacy by not promoting the growth of RAS-mutant cells.[5] Additionally, this compound has been shown to be effective against some forms of resistance to first-generation RAF inhibitors that are driven by RAF dimerization, such as those involving BRAF splice variants.[7][8]
Q4: In which types of cancer is this compound expected to be most effective?
This compound is primarily being investigated for the treatment of cancers harboring BRAF V600 mutations.[4] This includes, but is not limited to, melanoma, colorectal cancer, and brain metastases originating from these tumors, owing to its high brain penetrance.[1][4]
Troubleshooting Guide
Issue 1: Unexpectedly high p-ERK levels in BRAF wild-type/RAS mutant cells after this compound treatment.
-
Possible Cause 1: Suboptimal inhibitor concentration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. While this compound is a paradox breaker, extremely high or low concentrations might lead to unexpected off-target effects or incomplete inhibition.
-
-
Possible Cause 2: Presence of alternative signaling pathways.
-
Solution: Investigate the activation status of other signaling pathways that can lead to ERK activation, such as the PI3K/AKT pathway.[9] Co-treatment with inhibitors of these pathways may be necessary.
-
-
Possible Cause 3: Cell line-specific resistance mechanisms.
Issue 2: Development of resistance to this compound in BRAF V600E mutant cells.
-
Possible Cause 1: Reactivation of the MAPK pathway.
-
Solution: Acquired resistance to RAF inhibitors often involves the reactivation of the MAPK pathway through various mechanisms.[9][12] Analyze resistant clones for secondary mutations in MEK1/2, amplification of BRAF V600E, or the expression of BRAF splice variants.[11][13] Combination therapy with a MEK inhibitor might be effective in overcoming this resistance.
-
-
Possible Cause 2: Upregulation of bypass signaling pathways.
-
Possible Cause 3: Emergence of NRAS mutations.
-
Solution: Acquired mutations in NRAS can confer resistance to BRAF inhibitors.[10] Sequence the NRAS gene in your resistant cell lines to check for mutations.
-
Issue 3: Poor solubility or precipitation of this compound in culture medium.
-
Possible Cause: Low aqueous solubility.
-
Solution: this compound, like many small molecule inhibitors, has limited solubility in aqueous solutions. Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.[1] When diluting into your final culture medium, ensure rapid and thorough mixing to prevent precipitation. It is recommended to not exceed a final DMSO concentration of 0.1-0.5% in your culture, as higher concentrations can be toxic to cells. For in vivo studies, specific formulations with solvents like PEG300, Tween-80, or corn oil may be required.[2]
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Target/Cell Line | Mutation Status | Assay Type | IC50 (nM) | Reference |
| BRAF (enzyme) | V600E | Kinase Assay | 4.25 | [1][2] |
| BRAF (enzyme) | V600K | Kinase Assay | 2.7 | [1][2] |
| BRAF (enzyme) | Wild-Type | Kinase Assay | 5.8 | [2][3] |
| CRAF (enzyme) | Wild-Type | Kinase Assay | 4.1 | [2][3] |
| Melanoma Cells | BRAF V600E/K | Proliferation | 18-38 | [1][3] |
Experimental Protocols
1. Western Blotting for Phospho-ERK (p-ERK) Analysis
This protocol is a general guideline and should be optimized for your specific experimental conditions.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of lysis.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 1, 6, 24 hours).
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
2. Cell Viability Assay (MTT/MTS Assay)
This protocol is a general guideline and should be optimized for your cell line and experimental goals.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well).
-
Allow cells to adhere overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
MTT/MTS Reagent Addition and Incubation:
-
Add 10-20 µL of MTT (5 mg/mL in PBS) or MTS reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
-
Measurement:
-
For MTT: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals. Read the absorbance at 570 nm.
-
For MTS: Read the absorbance directly at 490 nm.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the results and determine the IC50 value using non-linear regression analysis.
-
Mandatory Visualizations
Caption: Simplified MAPK signaling pathway.
Caption: Mechanism of paradoxical MAPK activation and its prevention by this compound.
Caption: A typical experimental workflow for evaluating this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PF-07284890 | BRAF V600 mutants inhibitor | Probechem Biochemicals [probechem.com]
- 4. This compound | C19H19ClF2N4O3S | CID 155434855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jwatch.org [jwatch.org]
- 6. The RAF Inhibitor Paradox Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Response and resistance to paradox breaking BRAF inhibitor in melanomas in vivo and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of mutant BRAF splice variant signaling by next generation, selective RAF inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BRAF Inhibitor Resistance in Melanoma: Mechanisms and Alternative Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resistance to RAF inhibitors revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. mdpi.com [mdpi.com]
- 13. Mechanisms of acquired resistance to BRAF V600E inhibition in colon cancers converge on RAF dimerization and are sensitive to its inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]
Technical Support Center: Tinlorafenib Solution Stability Assessment
This guide provides detailed protocols and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Tinlorafenib. It outlines the necessary steps to assess its stability in solution, ensuring the integrity and reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the first step in assessing the stability of a new this compound solution?
A1: The crucial first step is to prepare a stock solution in a suitable solvent and establish a baseline measurement. This compound is an inhibitor of the BRAF protein with a molecular weight of 456.9 g/mol .[1][2] For initial studies, Dimethyl Sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions of kinase inhibitors.[3][4]
Initial Steps:
-
Solvent Selection: Prepare a stock solution (e.g., 10 mM) of this compound in anhydrous, high-purity DMSO. Note that some commercial suppliers provide protocols for creating solutions in aqueous/organic mixtures for in vivo use, such as DMSO/PEG300/Tween-80/Saline.[3] For in vitro stability, starting with 100% DMSO is standard.
-
Baseline Analysis: Immediately after preparation, analyze the solution using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), to determine the initial concentration and purity.[5][6][7] This "Time 0" measurement serves as the reference against which all subsequent time points will be compared.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at recommended temperatures (e.g., -20°C or -80°C) protected from light.[3]
Q2: How do I design a study to understand this compound's degradation pathways?
A2: A forced degradation (or stress testing) study is essential to identify potential degradation products and establish the stability-indicating nature of your analytical method.[8][9] This involves subjecting the this compound solution to harsh conditions that accelerate decomposition.[10]
Key Stress Conditions for Forced Degradation:
-
Hydrolysis: Expose the drug to acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (e.g., water) conditions.
-
Oxidation: Treat the drug with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).
-
Photostability: Expose the solution to a controlled source of UV and visible light, as specified by ICH guideline Q1B.
-
Thermal Stress: Incubate the solution at an elevated temperature (e.g., 60°C).[11]
The goal is to achieve 5-20% degradation of the parent compound. If degradation is too rapid, reduce the stress duration or reagent concentration. The results help build a comprehensive stability profile.[9]
Q3: What analytical method is best for quantifying this compound and its degradants?
A3: A stability-indicating HPLC method with UV detection (HPLC-UV) is the most common and reliable technique.[5][6][7][12] This method must be able to separate the intact this compound peak from all potential degradation products and impurities.[13]
See the Experimental Protocols section below for a detailed methodology for developing a stability-indicating HPLC method.
Q4: How should I handle and present the stability data?
A4: All quantitative data should be summarized in clear, structured tables for easy comparison. The primary metric to report is the percentage of this compound remaining at each time point under each condition, relative to the initial (Time 0) concentration. It's also critical to report the formation of any major degradation products, typically as a percentage of the total peak area. Mass balance, which is the sum of the assay of the drug and the levels of its degradation products, should ideally be close to 100%.[4]
Data Presentation: Example Stability Tables
Table 1: Stability of this compound (100 µM) in Aqueous Buffer at Room Temperature (22°C)
| Time (hours) | pH 4.0 Buffer (% Remaining) | pH 7.4 Buffer (% Remaining) | pH 9.0 Buffer (% Remaining) |
| 0 | 100.0 | 100.0 | 100.0 |
| 4 | 99.8 | 99.5 | 96.2 |
| 8 | 99.5 | 98.9 | 92.5 |
| 24 | 98.1 | 96.2 | 85.1 |
| 48 | 96.5 | 92.1 | 77.8 |
Table 2: Forced Degradation of this compound (100 µM) under Stress Conditions
| Stress Condition | Duration | Temperature | % this compound Remaining | Total Degradants (% Area) |
| 0.1 M HCl | 8 hours | 60°C | 91.3 | 8.5 |
| 0.1 M NaOH | 2 hours | 60°C | 84.5 | 15.2 |
| 3% H₂O₂ | 8 hours | 22°C | 88.9 | 10.9 |
| Photolytic (ICH Q1B) | 1.2M lux·hr / 200 W·hr/m² | 22°C | 97.2 | 2.6 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
This protocol outlines a typical starting point for developing an HPLC method for this compound. Optimization will be required.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.
-
Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., Waters XBridge C18, 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: Start at 30% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 30% B over 1 minute, and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.[14]
-
Column Temperature: 30°C.[15]
-
Detection Wavelength: Scan for maximum absorbance using a PDA detector (e.g., 220-400 nm); select an optimal wavelength for quantification (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Dilute the this compound stock solution to a working concentration (e.g., 100 µM) using a 50:50 mixture of water and acetonitrile.
-
Method Validation: Once optimized, the method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.[6][14] Specificity is confirmed by analyzing stressed samples to ensure degradant peaks are well-resolved from the parent peak.
Visualizations and Workflows
Troubleshooting Guide
Q: My this compound appears to be rapidly degrading even in DMSO at room temperature. What should I do?
A:
-
Check Solvent Quality: Ensure you are using anhydrous, high-purity DMSO. Water content can facilitate hydrolysis.
-
Protect from Light: this compound may be light-sensitive. Always store solutions in amber vials or wrap containers in foil to protect them from light.
-
Lower Temperature: If room temperature stability is poor, perform dilutions and experiments on ice and minimize the time the compound spends in aqueous buffers before analysis.
-
pH of Final Solution: When diluting from a DMSO stock into an aqueous buffer, the final pH is critical. Test stability across a range of pH values to find the optimal condition for your experiment.
Q: I am unable to separate a degradation product from the main this compound peak on my HPLC. How can I improve the resolution?
A: This indicates your method is not "stability-indicating." Try the following method development steps:
-
Modify Gradient: Make the gradient shallower (i.e., increase the run time) around the elution time of this compound. This gives more time for separation.
-
Change Mobile Phase pH: Altering the pH of Mobile Phase A can change the ionization state of this compound or its degradants, significantly impacting retention time and selectivity. Try a phosphate buffer at a different pH instead of TFA.
-
Try a Different Column: If a C18 column is not providing separation, try a column with a different stationary phase, such as a Phenyl-Hexyl or a Polar-Embedded column, which offer different selectivities.
-
Adjust Temperature: Lowering or raising the column temperature can sometimes improve peak shape and resolution.
References
- 1. This compound | C19H19ClF2N4O3S | CID 155434855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. sgs.com [sgs.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. scispace.com [scispace.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acdlabs.com [acdlabs.com]
- 10. ijisrt.com [ijisrt.com]
- 11. researchgate.net [researchgate.net]
- 12. openaccessjournals.com [openaccessjournals.com]
- 13. ijpsr.com [ijpsr.com]
- 14. abap.co.in [abap.co.in]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Tinlorafenib Experiments and Cell Line Integrity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential cell line contamination issues that researchers, scientists, and drug development professionals may encounter during experiments with Tinlorafenib.
Troubleshooting Guides
Issue 1: Inconsistent Anti-proliferative Effects of this compound
You are observing variable IC50 values for this compound in what should be the same BRAF-mutant cancer cell line across different experimental batches.
Possible Cause: Cell line misidentification or cross-contamination. The cell line you are using may have been overgrown by a different, less sensitive cell line. It is estimated that 15-20% of cell lines currently in use may be misidentified.
Troubleshooting Steps:
-
Immediate Action: Quarantine the problematic cell culture. Do not use it for further experiments until its identity is verified.
-
Cell Line Authentication: Perform Short Tandem Repeat (STR) profiling on your current cell stock. Compare the resulting STR profile to the reference profile of the expected cell line from a reputable cell bank (e.g., ATCC, DSMZ).[1][2][3]
-
Mycoplasma Testing: Concurrently, test the cell culture for mycoplasma contamination, as this can alter cellular responses to drugs.[4][5]
-
Source Verification: If possible, obtain a new, authenticated vial of the cell line from a trusted commercial repository.
-
Comparative Study: Once you have an authenticated cell line, repeat the this compound dose-response experiment and compare the results with your previous, inconsistent data.
Issue 2: Unexpected Resistance to this compound in a Known Sensitive Cell Line
A BRAF V600E mutant cell line, which should be sensitive to this compound, is showing little to no response to the drug.
Possible Cause: The original sensitive cell line has been replaced by a resistant one, potentially a HeLa contamination. HeLa cells are a common and aggressive contaminant in cell cultures.[6][7]
Troubleshooting Steps:
-
Microscopic Examination: Carefully observe the morphology of your cells. While not definitive, a noticeable change in cell shape or growth characteristics can be an indicator of contamination.
-
STR Profiling: This is the definitive method to confirm the identity of your cell line.[8] An STR profile will unambiguously determine if your cell line is what you believe it to be.
-
Review of Laboratory Practices: Conduct a thorough review of your lab's cell culture procedures. Identify any potential sources of cross-contamination, such as sharing media between different cell lines or working with multiple cell lines simultaneously in the same biosafety cabinet.
-
Discard and Replace: If contamination is confirmed, discard the contaminated cell stock, thoroughly decontaminate all affected lab equipment (incubators, biosafety cabinets), and start a new culture from a certified, cryopreserved stock.[9]
Frequently Asked Questions (FAQs)
Q1: What is cell line contamination and why is it a concern for my this compound research?
Q2: How can I be sure that the cell line I am using is authentic?
A2: The gold standard for authenticating human cell lines is Short Tandem Repeat (STR) profiling.[2][3][8] This technique generates a unique genetic fingerprint for a cell line, which can be compared against the known profile of the original cell line. It is recommended to perform STR profiling on all new cell lines upon receipt and periodically during culturing.[9]
Q3: What are the most common sources of cell line cross-contamination?
A3: The most common sources include:
-
Working with multiple cell lines at the same time in the same workspace.
-
Sharing media, reagents, or equipment between different cell lines.
-
Mislabeled flasks or cryovials.
-
Aerosol generation during cell handling.
-
Receiving a misidentified cell line from another laboratory.
Q4: My results with this compound are not reproducible. Could this be due to cell line contamination?
A4: Yes, a lack of reproducibility is a major red flag for cell line contamination.[12] If a cell line's identity changes over time due to contamination, the experimental results obtained with that culture will also change. If you are facing reproducibility issues, cell line authentication should be one of your first troubleshooting steps.
Q5: What should I do if I suspect my cell cultures are contaminated?
A5:
-
Isolate the suspected culture immediately to prevent further spread.[13]
-
Stop all experiments with that culture.
-
Test for both microbial contamination (visual inspection, microscopy) and cross-contamination (STR profiling).
-
If contamination is confirmed, discard the culture and decontaminate the work area and any shared equipment.[9]
-
Start a fresh culture from a new, authenticated vial.
Data Presentation
Table 1: Example of Inconsistent this compound IC50 Values Due to Potential Contamination
| Experiment Date | Cell Line Passage Number | Apparent this compound IC50 (nM) | Notes |
| 2025-09-15 | p+5 | 25 nM | Consistent with expected potency. |
| 2025-10-01 | p+10 | 30 nM | Slight increase, within expected variance. |
| 2025-10-15 | p+15 | 250 nM | Significant decrease in potency observed. |
| 2025-11-01 | p+20 | >1000 nM | Cell line appears resistant. Suspect contamination. |
Table 2: Key Cell Line Authentication and Contamination Detection Methods
| Method | Description | Detects | Key Advantage |
| Short Tandem Repeat (STR) Profiling | Compares the DNA profile of the cell line to a reference profile.[2] | Cross-contamination, misidentification. | Gold standard for human cell line authentication.[8] |
| Microscopy | Visual inspection of the culture for changes in cell morphology or the presence of microbes.[14] | Bacteria, yeast, fungi. | Quick and easy initial check. |
| PCR-Based Mycoplasma Test | Amplifies mycoplasma DNA if present in the culture supernatant.[5][15] | Mycoplasma contamination. | Highly sensitive and specific. |
| DNA Staining (e.g., DAPI, Hoechst) | Stains DNA of cells and any potential microbial contaminants.[16] | Mycoplasma, bacteria. | Can visualize mycoplasma as small dots outside the cell nuclei. |
| Karyotyping | Analysis of the number and structure of chromosomes.[2] | Interspecies contamination, major genetic changes. | Detects large-scale genomic alterations. |
Experimental Protocols
Protocol 1: Short Tandem Repeat (STR) Profiling for Cell Line Authentication
Objective: To verify the identity of a human cell line.
Materials:
-
Genomic DNA extraction kit
-
STR amplification kit (commercial kits are recommended)
-
Thermal cycler
-
Capillary electrophoresis instrument
-
Analysis software
Methodology:
-
DNA Extraction: Isolate genomic DNA from a pellet of 1-2 million cells using a commercial DNA extraction kit, following the manufacturer's instructions.
-
DNA Quantification: Measure the concentration and purity of the extracted DNA using a spectrophotometer (e.g., NanoDrop).
-
PCR Amplification: Amplify the STR loci using a commercial STR kit. These kits typically contain primers for the standard STR markers used for human cell line authentication. Set up the PCR reaction as per the kit's protocol.
-
Capillary Electrophoresis: The fluorescently labeled PCR products are separated by size using a capillary electrophoresis instrument.
-
Data Analysis: The resulting data is analyzed using specialized software to determine the alleles present at each STR locus. The obtained STR profile is then compared to the reference STR profile for the cell line from a database (e.g., ATCC, DSMZ). A match of ≥80% is generally required to confirm identity.
Protocol 2: PCR-Based Mycoplasma Detection
Objective: To detect the presence of mycoplasma contamination in a cell culture.
Materials:
-
Mycoplasma detection PCR kit
-
Cell culture supernatant
-
Thermal cycler
-
Gel electrophoresis equipment and reagents (if not using a real-time PCR kit)
Methodology:
-
Sample Preparation: Collect 1 mL of the cell culture supernatant from a culture that is 70-80% confluent and has been in culture for at least 72 hours without antibiotics.
-
DNA Extraction (if required by kit): Some kits allow for direct use of the supernatant, while others may require a simple DNA extraction step. Follow the kit manufacturer's instructions.
-
PCR Reaction: Set up the PCR reaction according to the kit's protocol, including positive and negative controls.
-
Amplification: Run the PCR program on a thermal cycler as specified in the kit's manual.
-
Detection:
-
Gel Electrophoresis: If using a conventional PCR kit, run the amplified product on an agarose gel. The presence of a band of the correct size indicates mycoplasma contamination.
-
Real-Time PCR: If using a real-time PCR kit, the results will be provided by the instrument's software.
-
Visualizations
Caption: this compound inhibits the constitutively active BRAF V600E mutant protein.
Caption: Workflow for addressing inconsistent experimental results.
Caption: How cell line contamination can lead to apparent drug resistance.
References
- 1. The repercussions of using misidentified cell lines | Culture Collections [culturecollections.org.uk]
- 2. cellculturecompany.com [cellculturecompany.com]
- 3. Cell Line Authentication Resources [promega.sg]
- 4. mscience.com.au [mscience.com.au]
- 5. Cell Culture Contamination Troubleshooting [sigmaaldrich.com]
- 6. science.thewire.in [science.thewire.in]
- 7. cbc.ca [cbc.ca]
- 8. cellculturedish.com [cellculturedish.com]
- 9. The Simple Ways to Prevent Cell Culture Contamination [fishersci.com]
- 10. ibidi.com [ibidi.com]
- 11. The ghosts of HeLa: How cell line misidentification contaminates the scientific literature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. idexxbioresearch.com [idexxbioresearch.com]
- 13. Cell Culture Contamination | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. biocompare.com [biocompare.com]
- 15. goldbio.com [goldbio.com]
- 16. safety.fsu.edu [safety.fsu.edu]
Technical Support Center: Mitigating Side Effects of Tinlorafenib in Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating potential side effects of Tinlorafenib (PF-07284890, ARRY-461) in animal studies.
Disclaimer: Publicly available information on the specific side effects of this compound in preclinical animal models is limited. The development of this compound was discontinued for business reasons and not due to major safety concerns. This guide is therefore based on the known class effects of BRAF inhibitors and general principles of preclinical toxicology. Researchers should always adhere to their institution's animal care and use guidelines and consult with a veterinarian for any animal welfare concerns.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as PF-07284890 and ARRY-461) is a potent and selective small-molecule inhibitor of BRAF V600 mutations.[1] It is designed to be highly brain-penetrant.[1] Like other BRAF inhibitors, this compound targets the BRAF protein kinase, a key component of the MAPK/ERK signaling pathway, to inhibit the growth of tumors with BRAF V600 mutations.[2][3]
Q2: What are the expected side effects of this compound in animal studies based on its drug class?
While specific data for this compound is not widely published, preclinical and clinical studies of other BRAF inhibitors, such as vemurafenib and dabrafenib, have reported a range of side effects. These are often referred to as "class effects" and may be anticipated in animal models treated with this compound. Common class-specific toxicities observed in animal studies and clinical trials of BRAF inhibitors include:
-
Dermatological: Skin rashes, hyperkeratosis (thickening of the outer layer of the skin), and cutaneous squamous cell carcinoma (cSCC) or keratoacanthoma have been observed with first-generation BRAF inhibitors.[4]
-
General: Pyrexia (fever), fatigue, and arthralgia (joint pain) are common systemic side effects.[5]
-
Gastrointestinal: Diarrhea and nausea may occur.[4]
-
Hepatic: Elevations in liver enzymes have been reported.
It is important to note that one abstract mentioned that in a study with a similar BRAF inhibitor, dabrafenib, squamous-cell carcinoma or keratoacanthoma, which is a well-documented BRAF inhibitor class toxicity, was not observed.[5]
Q3: How can I monitor for these potential side effects in my animal studies?
Regular and careful monitoring of animals is crucial. This should include:
-
Daily Health Checks: Observe for changes in behavior, posture, appetite, and hydration status.
-
Body Weight Measurement: Record body weights at least twice weekly to detect any significant loss.
-
Skin and Coat Examination: Inspect the skin for any lesions, rashes, or hair loss.
-
Clinical Pathology: Conduct periodic blood draws for complete blood counts (CBC) and serum chemistry panels to monitor for hematological changes and assess liver and kidney function.
-
Tumor Growth: While monitoring for efficacy, be aware that paradoxical activation of the MAPK pathway in BRAF wild-type cells can sometimes lead to the promotion of other tumors.[6]
Q4: What are the potential strategies to mitigate the side effects of this compound?
Based on experience with other BRAF inhibitors, the following strategies can be considered to mitigate side effects in animal models:
-
Dose Reduction: If significant toxicity is observed, reducing the dose of this compound may alleviate side effects while maintaining therapeutic efficacy.
-
Intermittent Dosing: An intermittent dosing schedule, rather than continuous daily dosing, may help to reduce the cumulative toxicity.
-
Combination Therapy with a MEK Inhibitor: Co-administration of a MEK inhibitor (e.g., binimetinib, trametinib) is a clinically established strategy to both enhance anti-tumor efficacy and reduce certain BRAF inhibitor-associated toxicities, particularly skin-related side effects.[6][7] This is due to the vertical blockade of the MAPK pathway.
-
Supportive Care: For specific side effects, supportive care measures can be implemented. For example, providing nutritional support for animals with weight loss or administering anti-diarrheal agents if necessary, under veterinary guidance.
Troubleshooting Guides
Problem: Significant Body Weight Loss (>15%) in Treated Animals
| Potential Cause | Troubleshooting Steps |
| Drug-related toxicity (e.g., gastrointestinal upset, general malaise) | 1. Confirm the correct dose was administered. 2. Temporarily suspend dosing and monitor for recovery. 3. Consider restarting at a lower dose or with an intermittent schedule. 4. Provide supportive care, such as palatable, high-calorie food supplements and hydration support. 5. If weight loss persists, euthanasia may be necessary according to ethical guidelines. |
| Tumor Burden | 1. Assess tumor size and overall tumor burden. 2. If tumor progression is the cause, this may indicate a lack of efficacy. |
Problem: Development of Skin Lesions or Rash
| Potential Cause | Troubleshooting Steps |
| BRAF inhibitor-induced dermatological toxicity | 1. Document and photograph the lesions. 2. Consider taking a biopsy for histopathological analysis to characterize the lesion. 3. If lesions are severe or causing distress, consider dose reduction or temporary cessation of treatment. 4. Evaluate the potential for combination therapy with a MEK inhibitor in future studies to mitigate this side effect. |
| Mite infestation or other dermatological conditions | 1. Perform a skin scrape or other diagnostic tests to rule out other causes. 2. Consult with veterinary staff for appropriate treatment if an alternative cause is identified. |
Quantitative Data on BRAF Inhibitor Side Effects (General Class Effects)
Since specific quantitative data for this compound in animal models is not publicly available, the following table summarizes common adverse events observed with other BRAF inhibitors in clinical settings, which can provide an indication of potential toxicities to monitor in preclinical studies.
| Adverse Event | Vemurafenib (Monotherapy) | Dabrafenib (Monotherapy) | Dabrafenib + Trametinib (Combination Therapy) |
| Rash | High Incidence | Moderate Incidence | Lower Incidence |
| Hyperkeratosis | High Incidence | Moderate Incidence | Lower Incidence |
| Cutaneous Squamous Cell Carcinoma / Keratoacanthoma | ~20-30% | ~5-10% | <1% |
| Pyrexia (Fever) | Low Incidence | High Incidence | High Incidence |
| Arthralgia | High Incidence | Moderate Incidence | Moderate Incidence |
| Fatigue | High Incidence | High Incidence | High Incidence |
This table provides a qualitative summary based on general knowledge of BRAF inhibitor toxicities. For specific incidence rates, refer to the prescribing information for each drug.
Experimental Protocols
Protocol: Assessment of General Toxicity in a Mouse Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., nude or NSG mice) are typically used for xenograft studies.
-
Tumor Implantation: Human cancer cells with a BRAF V600 mutation (e.g., A375 melanoma cells) are implanted subcutaneously.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into treatment and control groups.
-
Dosing: this compound is administered orally at various dose levels (e.g., 10-30 mg/kg, twice daily).[3] The vehicle control group receives the formulation without the active drug.
-
Monitoring:
-
Tumor Volume: Measured 2-3 times per week using calipers.
-
Body Weight: Recorded at the same frequency as tumor measurements.
-
Clinical Observations: Animals are observed daily for any signs of toxicity, including changes in appearance, behavior, and posture. A clinical scoring system can be used to quantify observations.
-
Blood Collection: Blood samples can be collected at baseline and at the end of the study for hematology and serum chemistry analysis.
-
-
Endpoint: The study is typically terminated when tumors in the control group reach a maximum allowed size, or if animals in the treatment group show signs of excessive toxicity (e.g., >20% body weight loss, severe clinical signs).
-
Necropsy and Histopathology: At the end of the study, major organs (liver, spleen, kidney, skin, etc.) should be collected, weighed, and preserved for histopathological examination to identify any microscopic changes.
Visualizations
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on BRAF.
Caption: A general workflow for assessing and mitigating side effects in preclinical studies.
References
- 1. Identification of the Clinical Candidate PF-07284890 (ARRY-461), a Highly Potent and Brain Penetrant BRAF Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Leveraging transcriptional dynamics to improve BRAF inhibitor responses in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pacificbiolabs.com [pacificbiolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. A Two-Part, Phase 1a/b Open-Label, Multicenter Trial Evaluating Pharmacokinetics, Safety and Efficacy of PF-07284890 (ARRY-461) in Participants with BRAF v600-Mutant Solid Tumors With and Without Brain Involvement | Dana-Farber Cancer Institute [dana-farber.org]
- 7. This compound (PF-07284890) / Pfizer [delta.larvol.com]
Validation & Comparative
A Head-to-Head Look at Tinlorafenib and Standard-of-Care BRAF Inhibitors in Oncology Research
For researchers and drug development professionals, the landscape of BRAF-mutant cancer therapies is continually evolving. This guide provides a comparative analysis of the investigational drug Tinlorafenib against current standard-of-care BRAF inhibitors, supported by available preclinical and clinical data. The focus is on providing a clear, data-driven comparison to inform ongoing research and development efforts.
This compound (PF-07284890) is a potent, orally active, and highly brain-penetrant small-molecule inhibitor of BRAF V600 mutations.[1][2] Standard-of-care treatments for BRAF-mutant cancers, such as melanoma, non-small cell lung cancer (NSCLC), and colorectal cancer, typically involve the use of BRAF inhibitors like dabrafenib, vemurafenib, and encorafenib, often in combination with MEK inhibitors like trametinib, cobimetinib, and binimetinib.[3][4][5] This guide will benchmark this compound against these established therapies based on their mechanism of action, preclinical efficacy, and available clinical data.
Mechanism of Action: Targeting the MAPK Pathway
Both this compound and the standard-of-care BRAF inhibitors function by targeting the mutated BRAF protein, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. The BRAF V600 mutation leads to constitutive activation of this pathway, driving uncontrolled cell proliferation and tumor growth. By inhibiting the mutated BRAF kinase, these drugs aim to block downstream signaling and halt cancer progression.[2]
A key differentiator for this compound is its high brain penetrance, suggesting its potential to treat or prevent brain metastases, a common complication in patients with BRAF-mutant cancers.[1][6]
digraph "MAPK_Pathway_Inhibition" {
graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 1. Simplified MAPK Signaling Pathway and BRAF Inhibition", pad="0.5", nodesep="0.5", ranksep="0.5"];
node [shape=box, style="filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=10];
// Nodes
RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"];
BRAF [label="BRAF (V600 Mutant)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"];
ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"];
Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
this compound [label="this compound", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"];
SoC_BRAFi [label="Standard-of-Care\nBRAF Inhibitors", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges
RAS -> BRAF [color="#5F6368"];
BRAF -> MEK [color="#5F6368"];
MEK -> ERK [color="#5F6368"];
ERK -> Proliferation [color="#5F6368"];
this compound -> BRAF [label="Inhibits", color="#34A853", style=dashed, arrowhead=tee];
SoC_BRAFi -> BRAF [label="Inhibits", color="#34A853", style=dashed, arrowhead=tee];
}
Figure 2. Workflow for a BRAF Kinase Assay
Protocol:
-
Recombinant BRAF V600E enzyme is incubated with varying concentrations of the test inhibitor.
-
The kinase reaction is initiated by adding the substrate (e.g., MEK) and ATP.
-
After a set incubation period, a detection reagent is added that quantifies the amount of ATP remaining. The amount of ATP consumed is proportional to the kinase activity.
-
Luminescence is measured, and the data is used to calculate the IC50 value.[3]
Cell Proliferation Assay
To assess the effect of BRAF inhibitors on cancer cell growth, a cell proliferation assay is performed.
Protocol:
-
Human melanoma cells with a BRAF V600E mutation (e.g., A375) are seeded in 96-well plates.
-
The cells are treated with a range of concentrations of the BRAF inhibitor.
-
After a defined period (e.g., 72 hours), a reagent such as MTT or CellTiter-Glo® is added to the wells.
-
The absorbance or luminescence is measured, which correlates with the number of viable cells.
-
The results are used to determine the concentration of the inhibitor that reduces cell proliferation by 50% (GI50).[5]
In Vivo Xenograft Study
Animal models are essential for evaluating the in vivo efficacy of a drug.
```dot
digraph "Xenograft_Study_Workflow" {
graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 3. General Workflow for a Xenograft Study", pad="0.5", nodesep="0.5", ranksep="0.5"];
node [shape=box, style="filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=10];
// Nodes
Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Cell_Culture [label="Culture Human\nMelanoma Cells (e.g., A375)", fillcolor="#F1F3F4", fontcolor="#202124"];
Implantation [label="Subcutaneously Implant\nCells into\nImmunocompromised Mice", fillcolor="#FBBC05", fontcolor="#202124"];
Tumor_Growth [label="Allow Tumors to\nReach a Predetermined Size", fillcolor="#FBBC05", fontcolor="#202124"];
Randomization [label="Randomize Mice into\nTreatment and Control Groups", fillcolor="#FBBC05", fontcolor="#202124"];
Treatment [label="Administer Drug\n(e.g., this compound) or Vehicle", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Monitoring [label="Monitor Tumor Volume\nand Body Weight", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Endpoint [label="Endpoint Reached\n(e.g., Tumor Size, Study Duration)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Analysis [label="Analyze Tumor Growth\nInhibition", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges
Start -> Cell_Culture [color="#5F6368"];
Cell_Culture -> Implantation [color="#5F6368"];
Implantation -> Tumor_Growth [color="#5F6368"];
Tumor_Growth -> Randomization [color="#5F6368"];
Randomization -> Treatment [color="#5F6368"];
Treatment -> Monitoring [color="#5F6368"];
Monitoring -> Endpoint [color="#5F6368"];
Endpoint -> Analysis [color="#5F6368"];
}
References
- 1. An inexpensive, specific and highly sensitive protocol to detect the BrafV600E mutation in melanoma tumor biopsies and blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A375 Cell Line - A Guide on Melanoma Research [cytion.com]
- 3. 2.6. BRAF Kinase Assay [bio-protocol.org]
- 4. Standardization of A375 human melanoma models on chicken embryo chorioallantoic membrane and Balb/c nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell proliferation assay [bio-protocol.org]
- 6. An Overview of Preclinical Solid Tumor Models to Study Novel Therapeutics in Brain Metastases - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Tinlorafenib for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Tinlorafenib, a potent BRAF and CRAF inhibitor, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols for hazardous waste management is essential to mitigate risks associated with this compound.
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects. Therefore, it must be disposed of as hazardous waste through an approved waste disposal plant. Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or poured down the drain.
Hazard Profile of this compound
A thorough understanding of the hazard profile of this compound, as outlined in its Safety Data Sheet (SDS), is fundamental to its safe handling and disposal.
| Hazard Classification | GHS Code | Description |
| Acute Oral Toxicity | H302 | Harmful if swallowed. |
| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life. |
| Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects. |
Step-by-Step Disposal Protocol for this compound Waste
The following procedures are based on general guidelines for the disposal of potent pharmaceutical compounds and antineoplastic agents in a laboratory setting.[1][2][3][4] Always consult your institution's Environmental Health and Safety (EHS) department for specific requirements.
1. Waste Segregation at the Point of Generation
Proper segregation is the first and most critical step. All waste streams contaminated with this compound must be treated as hazardous chemical waste.[1][2]
-
Solid Waste: This includes contaminated personal protective equipment (PPE) such as gloves, lab coats, and bench paper, as well as weighing papers, and plasticware. These items should be collected in a designated, leak-proof container lined with a heavy-duty plastic bag.
-
Liquid Waste: All solutions containing this compound, including unused experimental solutions, cell culture media, and solvent rinses, must be collected in a dedicated, sealed, and chemically compatible container. Do not mix with other chemical waste streams unless approved by your institution's EHS.[1]
-
Sharps Waste: Needles, syringes, and any other sharp objects contaminated with this compound must be placed directly into a designated, puncture-proof sharps container for chemotherapy or cytotoxic waste.[1][3]
2. Waste Container Selection and Labeling
The selection of appropriate containers is crucial to prevent leaks and exposure.
-
Use containers that are in good condition, compatible with the waste, and have a secure, tight-fitting lid.[5][6]
-
All waste containers must be clearly labeled as "Hazardous Waste" and specify the contents, including "this compound." The label should also include the date the waste was first added to the container. Your institution's EHS department will provide specific hazardous waste labels.[1][7]
3. Storage of this compound Waste
Designate a specific, secure area within the laboratory for the temporary storage of this compound waste pending pickup. This area should be away from general lab traffic and clearly marked.
4. Arranging for Disposal
Contact your institution's EHS department to schedule a pickup of the hazardous waste. Do not attempt to transport or dispose of the waste yourself. Only trained personnel from a licensed hazardous waste disposal company should handle the final disposal, which is typically high-temperature incineration.[8]
Experimental Workflow and Disposal Pathway
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste generated during laboratory experiments.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment.
References
- 1. web.uri.edu [web.uri.edu]
- 2. acewaste.com.au [acewaste.com.au]
- 3. safety.pitt.edu [safety.pitt.edu]
- 4. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 5. gmpsop.com [gmpsop.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. mlienvironmental.com [mlienvironmental.com]
- 8. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
